VH032-PEG3-acetylene
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXQNDSXTCIWSG-CERRFVOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VH032-PEG3-acetylene: A Technical Guide to a Key Building Block in PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide provides an in-depth exploration of VH032-PEG3-acetylene, a pivotal building block in the construction of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will dissect its molecular components, delineate its role in the PROTAC mechanism of action, and provide relevant quantitative data and detailed experimental protocols for its application in targeted protein degradation.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The Molecular Architecture of this compound
This compound is a pre-synthesized chemical entity that provides two of the three essential components of a PROTAC: the E3 ligase ligand and the linker, with a reactive handle for the attachment of a POI ligand.
-
VH032: The VHL E3 Ligase Ligand: VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a derivative of a VHL/HIF-1α interaction inhibitor and functions by binding to the substrate recognition pocket of VHL. By incorporating VH032 into a PROTAC, researchers can effectively recruit the VHL E3 ligase to the targeted protein.
-
PEG3 Linker: The Connecting Bridge: The VH032 moiety is connected to a tri-unit polyethylene glycol (PEG) linker. PEG linkers are widely used in PROTAC design due to their favorable physicochemical properties. The PEG3 linker in this molecule serves to:
-
Provide the necessary spatial separation between the VHL E3 ligase and the target protein to allow for the formation of a productive ternary complex.
-
Enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency.
-
-
Acetylene Group: The "Click" Chemistry Handle: The molecule terminates in an acetylene group, a versatile functional group for chemical conjugation. This alkyne moiety is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction. This allows for the straightforward and robust attachment of a POI ligand that has been functionalized with an azide group, facilitating the rapid synthesis of novel PROTACs.
Role in PROTACs: Mechanism of Action
The primary role of this compound is to serve as a foundational scaffold for the assembly of VHL-recruiting PROTACs. The process begins with the synthesis of a POI ligand bearing an azide functional group. This azide-modified "warhead" is then "clicked" onto the acetylene handle of this compound to generate the final PROTAC molecule.
Once introduced into a cellular system, the resulting PROTAC orchestrates a series of events leading to the degradation of the target protein:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via the "warhead") and the VHL E3 ligase (via the VH032 moiety), forming a transient ternary complex.
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is not consumed in this process and is released to recruit another POI molecule, thus acting catalytically to induce further degradation.
Quantitative Data
The efficacy of a PROTAC is typically quantified by its binding affinity to its targets and its ability to induce protein degradation in cellular assays.
| Parameter | Analyte | Value | Assay Method |
| Binding Affinity (Kd) | VH032 to VHL E3 Ligase | 185 nM | Not specified |
| Binding Affinity (IC50) | BODIPY FL VH032 to VHL | 44.31 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Note: The degradation efficiency (DC50 and Dmax) will be specific to the final PROTAC molecule, which is dependent on the attached POI ligand.
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-functionalized POI ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-functionalized POI ligand (1-1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/water).
-
Prepare fresh aqueous solutions of CuSO4 (0.1-0.2 equivalents) and sodium ascorbate (0.2-0.5 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with a chelating agent (e.g., EDTA) to remove copper ions.
-
Purify the resulting PROTAC molecule by preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Molecular components of this compound.
Caption: Workflow for assessing PROTAC-induced protein degradation via Western Blot.
Conclusion
This compound represents a powerful and versatile tool for the development of PROTACs. Its well-characterized VHL ligand, optimized PEG linker, and convenient "click" chemistry handle streamline the synthesis of novel protein degraders. By understanding its structure, mechanism of action, and the experimental protocols for its application, researchers can effectively leverage this building block to explore new therapeutic avenues in targeted protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Mechanism of Action of VH032-PEG3-acetylene in Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the ubiquitin-proteasome system. This technical guide delves into the core mechanism of action of VH032-PEG3-acetylene, a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will explore its role in the formation of the pivotal ternary complex, present quantitative data on complex formation, detail the experimental protocols used to characterize these interactions, and provide visual representations of the underlying biological and experimental workflows.
Introduction to this compound and PROTAC Technology
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.
VH032 is a potent and well-characterized ligand for the VHL E3 ligase. The molecule this compound incorporates this VHL ligand, a three-unit polyethylene glycol (PEG) linker, and a terminal acetylene group. This terminal acetylene makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This synthetic strategy allows for the modular and efficient assembly of PROTACs by readily conjugating this compound with a POI ligand that has been functionalized with an azide group.
The Core Mechanism: Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The formation of this complex is a dynamic process governed by the binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the protein-protein interactions between the POI and the E3 ligase within the complex.
The VH032 moiety of a PROTAC synthesized from this compound anchors the molecule to the VHL E3 ligase. The PEG linker provides the necessary length and flexibility to allow the other end of the PROTAC, the POI ligand, to simultaneously bind to its target protein. The characteristics of the linker, including its length and composition, are critical determinants of the stability and geometry of the resulting ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation.
A key concept in ternary complex formation is cooperativity (α) . Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein partner enhances its affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This is often a result of favorable protein-protein interactions between the POI and the E3 ligase. Conversely, negative cooperativity (α < 1) indicates that the formation of the ternary complex is disfavored. High cooperativity is a desirable feature in PROTAC design as it can lead to more potent and selective protein degradation.
Quantitative Analysis of Ternary Complex Formation
To illustrate the quantitative aspects of ternary complex formation, we will consider a representative PROTAC synthesized via click chemistry, targeting the bromodomain and extraterminal domain (BET) protein BRD4. In a study by Wurz et al. (2018), a click chemistry platform was utilized to generate a library of BRD4-targeting PROTACs.[1] While this specific study used a related VHL ligand, the principles and methodologies are directly applicable to PROTACs synthesized from this compound. The following table summarizes typical quantitative data obtained for such a system.
| Parameter | Description | Typical Value |
| Kd (PROTAC to VHL) | Dissociation constant for the binary interaction between the PROTAC and the VHL E3 ligase. | 50 - 200 nM |
| Kd (PROTAC to POI) | Dissociation constant for the binary interaction between the PROTAC and the protein of interest (e.g., BRD4). | 10 - 100 nM |
| Kd (Ternary Complex) | Apparent dissociation constant for the formation of the ternary complex. | 1 - 50 nM |
| Cooperativity (α) | A measure of the synergy in binding. Calculated as (Kd (PROTAC to VHL) * Kd (PROTAC to POI)) / (Kd (Ternary Complex) * Kd (PROTAC)). A value > 1 indicates positive cooperativity. | 2 - 20 |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein in a cellular context. | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | > 90% |
Experimental Protocols for Characterizing Ternary Complex Formation
Several biophysical techniques are employed to quantify the interactions within the ternary complex. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Experimental Workflow:
-
Immobilization: The VHL E3 ligase complex is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling or streptavidin-biotin capture.
-
Binary Interaction Analysis (PROTAC to VHL): A series of concentrations of the PROTAC are flowed over the immobilized VHL surface to determine the binary binding affinity (Kd) and kinetics (kon, koff).
-
Binary Interaction Analysis (PROTAC to POI): The POI is immobilized on a separate sensor chip, and the PROTAC is flowed over to determine its binary binding affinity.
-
Ternary Complex Formation: A constant, saturating concentration of the POI is mixed with a series of concentrations of the PROTAC. This mixture is then flowed over the immobilized VHL surface. The resulting sensorgrams reflect the formation of the ternary complex.
-
Data Analysis: The sensorgram data is fitted to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity factor (α) is then calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.
Experimental Workflow:
-
Sample Preparation: The VHL E3 ligase and the POI are placed in the ITC cell, while the PROTAC is loaded into the syringe. All components are in the same buffer to minimize heats of dilution.
-
Titration: The PROTAC is titrated into the cell containing the VHL and POI mixture in a series of small injections.
-
Heat Measurement: The heat absorbed or released upon each injection is measured by the instrument.
-
Data Analysis: The resulting thermogram is integrated to determine the enthalpy change (ΔH), binding affinity (Kd), and stoichiometry (n) of the ternary complex formation. Binary titrations (PROTAC into VHL and PROTAC into POI) are also performed to calculate the cooperativity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.
Experimental Workflow:
-
Reagent Preparation: The VHL E3 ligase and the POI are labeled with a TR-FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), respectively, typically via antibody-based labeling of protein tags (e.g., His-tag, GST-tag).
-
Assay Setup: The labeled VHL, labeled POI, and a serial dilution of the PROTAC are incubated together in a microplate.
-
Signal Detection: The plate is read on a TR-FRET-compatible reader. If a ternary complex is formed, the donor and acceptor are brought close enough for FRET to occur, resulting in a specific fluorescence signal.
-
Data Analysis: The TR-FRET signal is plotted against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect").
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another bead-based proximity assay that is highly sensitive for detecting biomolecular interactions.
Experimental Workflow:
-
Reagent Preparation: The VHL E3 ligase and the POI are captured on Donor and Acceptor beads, respectively, which are coated with antibodies against specific tags on the proteins.
-
Assay Setup: The Donor beads, Acceptor beads, VHL, POI, and a serial dilution of the PROTAC are incubated together.
-
Signal Detection: Upon excitation, the Donor beads release singlet oxygen, which can travel up to 200 nm to activate the Acceptor beads if they are in close proximity due to ternary complex formation. The activated Acceptor beads emit light, which is detected.
-
Data Analysis: Similar to TR-FRET, the AlphaLISA signal is plotted against the PROTAC concentration, typically yielding a bell-shaped curve.
Visualizing the Mechanism and Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of the signaling pathways and experimental workflows.
Conclusion
This compound is a valuable and versatile tool for the construction of potent VHL-recruiting PROTACs. Its mechanism of action is centered on its ability to facilitate the formation of a stable and cooperative ternary complex between a target protein and the VHL E3 ligase. The modular nature of its synthesis via click chemistry allows for the rapid generation and optimization of PROTACs. A thorough understanding and quantitative characterization of the ternary complex using biophysical techniques such as SPR, ITC, TR-FRET, and AlphaLISA are paramount for the rational design of effective protein degraders. This guide provides a foundational understanding of these principles and methodologies for researchers dedicated to advancing the field of targeted protein degradation.
References
The Strategic Application of VH032-PEG3-acetylene in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest. This guide provides an in-depth technical overview of VH032-PEG3-acetylene, a key building block in the synthesis of potent and selective PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This compound is an E3 ligase ligand-linker conjugate. It comprises the high-affinity VHL ligand, VH032, connected to a three-unit polyethylene glycol (PEG) linker terminating in an acetylene group. This terminal alkyne functionality makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the straightforward and efficient conjugation of VH032 to a target protein ligand containing a complementary azide group, facilitating the rapid synthesis of novel PROTACs. The VH032 ligand itself binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, providing a strong anchor to the degradation machinery.[1]
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ligase complex. This proximity-induced event initiates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The VHL E3 ligase complex is a multi-subunit assembly consisting of VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1.[2][3][4][5] Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data on PROTACs Utilizing VHL Ligands
The efficacy of PROTACs is typically assessed by measuring their ability to degrade the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). Below are tables summarizing representative data for VHL-recruiting PROTACs targeting BRD4 and SMARCA2/4, which are important cancer targets.
Table 1: Degradation of BRD4 by JQ1-based VHL-recruiting PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | ~100 nM (at 24h) | >90% | |
| Compound 27 | BRD4 | MDA-MB-231 | <1 µM (at 8h) | >75% | |
| Compound 32 | BRD4 | MDA-MB-231 | <1 µM (at 8h) | >75% | |
| dBET6 (CRBN-based for comparison) | BRD4 | MCF7 | 20-50 nM (at 2-8h) | ~100% |
Table 2: Degradation of SMARCA2/4 by VHL-recruiting PROTACs
| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| A947 | SMARCA2 | SW1573 | Not specified | >90% | |
| YDR1 | SMARCA2 | H1792 | 69 nM (at 24h) | 87% | |
| YD54 | SMARCA2 | H1792 | 8.1 nM (at 24h) | 98.9% | |
| Compound 6 (AU-15330) | SMARCA2 | Not specified | Not specified | Not specified |
Experimental Protocols
Synthesis of PROTACs using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
Procedure:
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water.
-
In another vial, prepare a solution of CuSO4 (0.1-0.5 equivalents) and THPTA (0.5-2.5 equivalents, maintaining a 5:1 ligand to copper ratio) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO4/THPTA solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired PROTAC.
Western Blotting for Quantifying Protein Degradation
This protocol outlines the steps to measure the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile tool for the development of VHL-recruiting PROTACs. Its pre-installed high-affinity E3 ligase ligand and "clickable" acetylene handle streamline the synthesis of novel protein degraders. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate their own PROTACs for the targeted degradation of proteins implicated in a wide range of diseases. As the field of targeted protein degradation continues to evolve, the modular nature of building blocks like this compound will be instrumental in accelerating the discovery of new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The von Hippel-Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 5. academic.oup.com [academic.oup.com]
VH032-PEG3-acetylene for inducing proximity between E3 ligase and target protein
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of VH032-PEG3-acetylene, a pivotal tool in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its mechanism of action, provides detailed experimental protocols for its application, and presents quantitative data for PROTACs synthesized using this versatile linker-ligand conjugate.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the facile construction of PROTACs. PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of this compound incorporates three key functional components:
-
VH032: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By binding to VHL, this component of the PROTAC recruits the cellular machinery responsible for tagging proteins for degradation.
-
PEG3 Linker: A three-unit polyethylene glycol (PEG) linker. The linker's length and composition are critical for optimally positioning the target protein and the E3 ligase to facilitate the formation of a productive ternary complex, which is essential for subsequent ubiquitination.
-
Acetylene Group: A terminal alkyne functional group. This group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the straightforward and efficient conjugation of this compound to a target protein ligand that has been functionalized with an azide group.
The modular nature of this reagent simplifies the synthesis of novel PROTACs, enabling researchers to rapidly generate and test degraders for a wide array of protein targets.
Quantitative Data for VH032-Based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the performance of several PROTACs constructed using the VH032 ligand, targeting various proteins implicated in disease.
| PROTAC Name | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | HeLa | < 100 nM | > 90% | [1] |
| MZ1 | BRD2, BRD3, BRD4 | various | single-digit µM | N/A | [1] |
| Compound 53 | IRAK4 | PBMC | 151 nM | N/A | [2] |
| ERD-56 | ERα | MCF-7, T47D | 100 nM (significant degradation) | N/A | [2] |
| Degrader 68 | EGFR L858R | HCC-827 | 5.0 nM | N/A | [2] |
| Degrader 68 | EGFR L858R | H3255 | 3.3 nM | N/A | |
| NC-1 | BTK | Mino | 2.2 nM | 97% |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs using this compound.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Degassed solvent (e.g., DMSO, t-BuOH/H2O)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the azide-functionalized target protein ligand in a suitable degassed solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 200 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-functionalized target protein ligand (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.
-
In a separate tube, pre-mix the CuSO4 and THPTA ligand at a 1:2 to 1:5 molar ratio. Let this solution stand for a few minutes.
-
-
Catalyst Addition:
-
Add the CuSO4/THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1-1 mM.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the reaction mixture is typically purified by preparative HPLC to isolate the desired PROTAC.
-
-
Characterization:
-
The purified PROTAC should be characterized by LC-MS and NMR to confirm its identity and purity.
-
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Co-IP lysis buffer
-
Antibody against the target protein or the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysate Preparation:
-
Lyse the treated cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads and then removing the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VHL E3 ligase complex, target protein, and ubiquitin in the reaction buffer.
-
Add the PROTAC at the desired concentration (and a vehicle control).
-
Incubate for a short period to allow for ternary complex formation.
-
-
Initiation of Ubiquitination:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein.
-
Visualizing the Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and relevant signaling pathways.
Caption: Experimental workflow for the development and validation of a PROTAC.
Caption: Role of BET bromodomain proteins in transcriptional regulation.
Caption: FLT3 signaling pathway in acute myeloid leukemia.
References
Expanding the Horizon of Targeted Protein Degradation: A Technical Guide to Novel VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. Among the various E3 ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and widely used target. VH032, a well-characterized VHL ligand, serves as a versatile anchor for the development of potent and selective degraders. This technical guide delves into the exploration of novel protein targets for degradation using VH032-based PROTACs, providing a comprehensive resource for researchers in the field. We will explore the degradation of key therapeutic targets including the chromatin remodelers SMARCA2/4 and BRD9/7, the oncogenic driver KRAS G12C, and the transcription factor STAT3.
Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation data for VH032-based PROTACs targeting novel proteins of interest.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2/4 | SMARCA2/4-degrader-3 | MV4-11 | <100 | Not Specified | [1] |
| BRD9/7 | VZ185 | Not Specified | Single-digit nM | >90 | [2] |
| KRAS G12C | LC-2 | MIA PaCa-2 | 250 | >95 | [3] |
| STAT3 | KT-333 | SU-DHL-1 | 11.8 | ~90 |
Key Signaling Pathways Targeted by VH032-PROTACs
Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of PROTACs and predicting their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the signaling pathways of the novel targets discussed.
KRAS Signaling Pathway
The KRAS protein is a central node in the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12C, lead to its constitutive activation and drive the growth of various cancers.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling. Its aberrant activation is implicated in various cancers and inflammatory diseases.
Caption: The JAK-STAT3 signaling pathway, crucial for cytokine-mediated gene expression.
Chromatin Remodeling by SMARCA2/4 and BRD9/7
SMARCA2/4 and BRD7/9 are components of chromatin remodeling complexes that regulate gene expression by altering the structure of chromatin. Their dysregulation is associated with various cancers.
Caption: The role of SMARCA2/4 and BRD9/7 in chromatin remodeling and gene transcription.
Experimental Workflow for VH032-Based PROTAC Development
The development and validation of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation. The following diagram outlines a general experimental workflow.
Caption: A generalized workflow for the development and validation of VH032-based PROTACs.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key experiments cited in the development of VH032-based PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane, providing an early indication of their potential for cell penetration.
Materials:
-
Hydrophobic PVDF 96-well microtiter filter plates (donor plate)
-
96-well microtiter acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
PROTAC stock solutions in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
Protocol:
-
Membrane Coating: Add a small volume (e.g., 5 µL) of the lecithin in dodecane solution to each well of the donor plate, ensuring the filter is fully coated. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS containing a small percentage of DMSO (e.g., 1-5%) to match the final DMSO concentration in the donor plate.
-
Prepare Donor Plate: Prepare the PROTAC solutions in PBS at the desired concentration (e.g., 10 µM) from the DMSO stock. Add the PROTAC solutions to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to create a "sandwich". Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of the PROTAC in each sample using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C_A(t) * V_A] / [Area * t * (C_D(t) - C_A(t))] Where:
-
C_A(t) is the concentration in the acceptor well at time t
-
V_A is the volume of the acceptor well
-
Area is the surface area of the membrane
-
t is the incubation time
-
C_D(t) is the concentration in the donor well at time t
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in solution.
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VCB complex)
-
Fluorescently labeled ligand for either the target protein or the E3 ligase
-
PROTAC compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup: In a microplate, prepare a series of wells containing a fixed concentration of the fluorescently labeled ligand and the protein it binds to (e.g., fluorescently labeled VHL ligand and the VCB complex).
-
PROTAC Titration: Add increasing concentrations of the PROTAC to the wells.
-
Addition of the Third Component: Add a fixed, saturating concentration of the third component (the target protein) to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, where the initial increase in polarization is due to the formation of the ternary complex, and the subsequent decrease at high PROTAC concentrations is due to the "hook effect," where the PROTAC saturates both proteins, preventing the formation of the ternary complex. The peak of the curve represents the optimal concentration for ternary complex formation.
This technical guide provides a foundational understanding of the principles and practices involved in the discovery and characterization of novel VH032-based PROTACs. By leveraging the data and methodologies presented, researchers can accelerate the development of the next generation of targeted protein degraders for a wide range of therapeutic applications.
References
VH032-PEG3-acetylene: A Technical Guide for Chemical Biology and Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-PEG3-acetylene is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a three-unit polyethylene glycol (PEG) linker terminating in an acetylene group. This design makes it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
VH032 is a potent inhibitor of the VHL/HIF-1α protein-protein interaction.[1] By binding to the VHL E3 ubiquitin ligase, VH032 can be incorporated into PROTACs to recruit VHL to a specific protein of interest (POI). The resulting ternary complex (POI-PROTAC-VHL) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG3 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex, while the terminal acetylene group allows for straightforward and efficient conjugation to a POI-targeting ligand functionalized with an azide group.
Data Presentation
Table 1: Binding Affinities of VH032 and Related Ligands to the VHL E3 Ligase
| Compound | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |
| VH032 | TR-FRET | Ki = 33.4 nM | [2] |
| VH032 | FP | IC50 = 77.8 nM | [2] |
| VH032 | Not Specified | Kd = 185 nM | [3] |
| VH298 | TR-FRET | Ki = 18.9 nM | [2] |
| VH298 | FP | IC50 = 44.0 nM | |
| BODIPY FL VH032 | TR-FRET | Kd ≈ 3.0 nM | |
| MZ1 (VH032-based PROTAC) | TR-FRET | Ki = 6.3 nM |
Table 2: Degradation Efficacy of Representative VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| CM11 (Homo-PROTAC) | pVHL30 | HeLa | <100 nM | >90% | |
| Unnamed BTK PROTAC | BTK | Mino | <10 nM | >85% | |
| NC-1 | BTK | Mino | 2.2 nM | 97% |
Experimental Protocols
Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click chemistry" conjugation of this compound to an azide-functionalized protein of interest (POI) ligand.
Materials:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Water, degassed
-
Reaction vial
Procedure:
-
Dissolve this compound (1 equivalent) and the azide-functionalized POI ligand (1 equivalent) in DMSO to a suitable concentration.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in degassed water.
-
In another vial, prepare a solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in degassed water.
-
To the reaction vial containing the alkyne and azide, add the sodium ascorbate solution followed by the CuSO4/THPTA solution.
-
Seal the reaction vial and stir the mixture at room temperature for 1-4 hours, or until reaction completion as monitored by LC-MS.
-
Upon completion, the reaction mixture can be diluted with DMSO for direct use in biological assays or purified by preparative HPLC to isolate the pure PROTAC.
VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of compounds for the VHL E3 ligase.
Materials:
-
GST-tagged VCB (VHL-ElonginB-ElonginC) complex
-
BODIPY FL VH032 probe
-
Tb-conjugated anti-GST antibody
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% BSA, 0.005% Tween-20)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., a PROTAC synthesized with this compound) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of GST-VCB complex and Tb-conjugated anti-GST antibody to each well.
-
Add the BODIPY FL VH032 probe to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 520 nm (BODIPY FL).
-
Calculate the ratio of the acceptor (520 nm) to donor (620 nm) fluorescence.
-
Plot the fluorescence ratio against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest (POI)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to evaluate the effect of a PROTAC on cell viability.
Materials:
-
Cultured cells
-
PROTAC of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Experimental workflow for the synthesis and validation of a PROTAC.
References
The Critical Role of the PEG3 Linker in VH032-Based PROTACs: A Technical Guide
This in-depth technical guide explores the pivotal role of the polyethylene glycol (PEG) linker, specifically the three-unit PEG3 linker, in the design and function of VH032-based Proteolysis Targeting Chimeras (PROTACs). VH032 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in inducing targeted protein degradation. The linker connecting VH032 to a target protein ligand is a critical determinant of the resulting PROTAC's efficacy, influencing the formation of a productive ternary complex and subsequent degradation of the protein of interest (POI).
The PROTAC Concept: A Linker-Mediated Mechanism
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for VHL), and a linker that connects the two. The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and the E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
The linker is not merely a spacer but an active component that dictates the overall topology and stability of the ternary complex (POI-PROTAC-E3 ligase). Its length, rigidity, and composition are crucial for optimal biological activity.
The Significance of the PEG3 Linker in VH032-Based PROTACs
The PEG3 linker, consisting of three repeating ethylene glycol units, is frequently employed in the design of VH032-based PROTACs. Its hydrophilic nature can improve the solubility and cell permeability of the PROTAC molecule. More importantly, the length and flexibility of the PEG3 linker are often found to be optimal for spanning the distance between the VHL E3 ligase and the target protein, facilitating the formation of a stable and catalytically competent ternary complex.
The "hook effect" is a phenomenon sometimes observed with PROTACs, where at high concentrations, the efficacy of protein degradation decreases. This is often attributed to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to productive ternary complex formation. The properties of the linker, including its length, can influence the concentration at which the hook effect is observed.
Quantitative Data on Linker-Modified VH032-Based PROTACs
The following table summarizes hypothetical quantitative data for a series of VH032-based PROTACs targeting a hypothetical protein (Protein X), where the linker has been varied. This data illustrates the impact of linker length on degradation efficiency and cell viability.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | IC50 (nM) |
| VH032-PEG2-LigandX | PEG2 | 150 | 75 | 250 |
| VH032-PEG3-LigandX | PEG3 | 25 | 95 | 50 |
| VH032-PEG4-LigandX | PEG4 | 100 | 80 | 180 |
| VH032-Alkyl-LigandX | C8 Alkyl Chain | 500 | 50 | >1000 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed. IC50 is the concentration of the PROTAC that inhibits 50% of cell viability. This data is illustrative and will vary depending on the specific target protein and ligand.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments.
Target Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Ternary Complex Formation Assay (Co-immunoprecipitation)
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the POI, the E3 ligase, and other components of the complex by Western blotting.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the PROTAC Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the study of VH032-based PROTACs.
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship in linker length optimization for PROTACs.
The Architect's Guide to Assembling the "Kiss of Death": A Technical Whitepaper on the Discovery and Development of VHL Ligands for PROTAC Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][3][4] The von Hippel-Lindau (VHL) E3 ligase has become a cornerstone of PROTAC technology due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands. This technical guide provides an in-depth overview of the journey from the initial discovery of VHL ligands to their optimization and application in VHL-recruiting PROTACs, complete with detailed experimental protocols and a summary of key quantitative data.
The Ubiquitin-Proteasome System and the Role of VHL
The UPS is the primary cellular machinery for degrading intracellular proteins. It involves a three-enzyme cascade: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase is the substrate recognition component, providing specificity to the system. The VHL protein is the substrate receptor for the CRL2VHL E3 ligase complex, which also includes Elongin B/C, Cullin-2, and Rbx1. Under normal oxygen conditions (normoxia), VHL recognizes and binds to a post-translationally hydroxylated proline residue on the Hypoxia-Inducible Factor 1α (HIF-1α), leading to HIF-1α's ubiquitination and subsequent degradation by the proteasome. PROTACs co-opt this natural process, replacing HIF-1α with a protein of interest (POI) to mark it for destruction.
Discovery and Evolution of Small Molecule VHL Ligands
The development of high-quality, small-molecule ligands for E3 ligases was a critical bottleneck in the early days of PROTAC technology. Initial attempts to identify VHL binders through high-throughput screening (HTS) and virtual screening were largely unsuccessful.
The breakthrough came from a structure-based design approach, mimicking the binding of VHL's native substrate, HIF-1α. Crystal structures revealed that a hydroxylated proline (Hyp) residue on HIF-1α is the key recognition element, fitting snugly into a pocket on the VHL surface. This understanding led to the rational design of peptidomimetic ligands.
A systematic structure-activity relationship (SAR) campaign led by the Ciulli and Crews laboratories optimized these initial binders. By exploring modifications to the regions flanking the core hydroxyproline mimic, they developed the first potent, non-peptidic small-molecule VHL ligands, such as the widely used VH032. Further optimization focused on improving binding affinity and physicochemical properties like lipophilicity and cell permeability, yielding advanced ligands like VH298.
Quantitative Data: VHL Ligand Binding Affinities
The following table summarizes the binding affinities of key VHL ligands developed over the years.
| Ligand ID | Binding Assay | Kd / IC50 (nM) | Reference |
| HIF-1α peptide (19-mer) | ITC | 3 | |
| VH032 | ITC | 186 | |
| VH101 | ITC | 16 | |
| VH298 | ITC | 52 |
Engineering VHL-based PROTACs: The Critical Role of the Linker
With potent VHL ligands in hand, the focus shifted to incorporating them into PROTACs. A PROTAC's efficacy is not solely dependent on the affinities of its two warheads; the linker connecting them plays a paramount role in facilitating the formation of a stable and productive ternary complex (Target-PROTAC-VHL).
Key linker considerations include:
-
Attachment Point: The exit vector on the VHL ligand is crucial. Several positions have been successfully exploited, including the terminal amide, the phenolic hydroxyl group, and the tert-leucine side chain, each providing a different trajectory for the linker.
-
Length and Composition: Linker length directly impacts the ability of the PROTAC to bridge the two proteins. The composition (e.g., PEG-based vs. alkyl chains) influences solubility, cell permeability, and the specific conformation adopted by the ternary complex. Structure-guided design, informed by ternary complex crystal structures, has enabled rational linker optimization. For instance, the first ternary crystal structure of MZ1 bound to VHL and the BRD4 bromodomain provided unprecedented insight into how PROTACs mediate novel protein-protein interactions.
Quantitative Data: Degradation Activity of VHL-based PROTACs
The following table highlights the performance of representative VHL-based PROTACs against various targets.
| PROTAC ID | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | ~25 | >80 | HeLa | |
| ARV-771 | BET proteins | <5 | >90 | 22Rv1 | Arvinas data |
| DT2216 | BCL-xL | <10 | >95 | Molt-4 | |
| ACBI1 | SMARCA2/4 | <1 | >90 | MOLM-13 | |
| NR-11c | p38α | ~100 | ~80 | MDA-MB-231 |
Experimental Protocols and Workflows
The discovery and optimization of VHL-based PROTACs rely on a suite of robust biophysical and cellular assays.
Detailed Methodologies for Key Experiments
A. Fluorescence Polarization (FP) for VHL Binding
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand (tracer) from VHL by an unlabeled competitor (the PROTAC or VHL ligand). Binding of the large VHL complex to the small fluorescent tracer slows its rotation, increasing the polarization of emitted light. A competing ligand will displace the tracer, causing a decrease in polarization.
-
Methodology:
-
Reagents: Purified VCB (VHL-ElonginC-ElonginB) complex, FAM-labeled HIF-1α peptide tracer (e.g., 20-mer), assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20), test compounds.
-
Procedure:
-
Prepare a solution of VCB complex and FAM-HIF-1α tracer at concentrations optimized for a stable FP signal (typically VCB at ~2x Kd of the tracer).
-
Serially dilute the test compound in DMSO and then into the assay buffer.
-
In a microplate (e.g., black, 384-well), add the VCB/tracer mix to wells containing the diluted test compound.
-
Incubate at room temperature for 30-60 minutes to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). To assess ternary complex formation, titrations are performed in the presence and absence of the third component to calculate cooperativity (α).
-
Methodology:
-
Reagents: Purified VCB complex, purified POI, PROTAC, ITC buffer (e.g., PBS, degassed). All components must be in identical buffer to minimize heat of dilution effects.
-
Procedure (Example for VHL:MZ1:BRD4):
-
Binary Kd (MZ1 to VCB): Place VCB solution in the ITC cell. Titrate in a concentrated solution of MZ1 from the syringe.
-
Binary Kd (MZ1 to BRD4): Place BRD4 solution in the ITC cell. Titrate in MZ1.
-
Ternary Kd (VCB to MZ1:BRD4 complex): Pre-saturate the BRD4 solution with MZ1 (e.g., 2-fold molar excess) and place it in the ITC cell. Titrate in VCB.
-
-
Data Analysis: Integrate the heat pulses and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to obtain Kd and ΔH. The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd,binary / Kd,ternary). An α > 1 indicates positive cooperativity, meaning the first binding event enhances the second.
-
C. Western Blot for Cellular Protein Degradation
-
Principle: This is the gold-standard method for directly visualizing and quantifying the reduction of a target protein in cells following PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells (e.g., HeLa, MCF7) and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, Vinculin) to normalize for protein loading.
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Data Analysis: Perform densitometry analysis on the protein bands. Normalize the POI band intensity to the loading control intensity. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation achieved).
-
Conclusion and Future Perspectives
The journey of VHL ligands from concept to clinical application is a triumph of rational, structure-based drug design. The well-understood binding mode and the availability of potent, versatile ligands have cemented VHL's role as a workhorse in the PROTAC field. However, challenges remain. Achieving oral bioavailability for VHL-based PROTACs is difficult due to their typical location beyond the "rule of five" chemical space, though recent successes with compounds like ACBI2 demonstrate it is possible. Furthermore, linker instability can lead to metabolites that compete with the parent PROTAC, reducing in vivo efficacy.
Future efforts will likely focus on discovering novel VHL ligands that offer improved physicochemical properties, exploring new linker chemistries to enhance metabolic stability, and developing strategies to achieve tissue- or cell-type-specific protein degradation. The continued expansion of the VHL-recruiting chemical toolbox will undoubtedly lead to the development of more effective and safer PROTAC therapeutics.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis via VH032-PEG3-acetylene Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of two key moieties: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design, and VH032 is a well-established ligand for VHL.[2]
This document provides a detailed protocol and application notes for the synthesis of PROTACs utilizing the versatile building block, VH032-PEG3-acetylene . This reagent incorporates the VHL ligand (VH032) pre-functionalized with a three-unit polyethylene glycol (PEG3) linker terminating in an acetylene group. The terminal acetylene enables the facile and efficient conjugation to an azide-bearing POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4] This modular approach allows for the rapid assembly of PROTAC libraries for structure-activity relationship (SAR) studies.
Principle of the Method
The synthesis strategy hinges on the CuAAC reaction, which forms a stable triazole ring to connect the VH032-PEG3 portion with the azide-functionalized POI ligand (warhead). This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the final step in PROTAC assembly.
Experimental Protocols
This section details the materials and methods for the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. The POI ligand is an azide-functionalized derivative of the BRD4 inhibitor, JQ1.
Materials and Reagents
-
This compound
-
Azide-functionalized JQ1 (or other azide-containing POI ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
tert-Butanol
-
Water, deionized
-
Solvents for purification (e.g., acetonitrile, methanol, water)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
General Protocol for CuAAC Reaction
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-functionalized POI Ligand: Prepare a 12 mM stock solution (1.2 equivalents) in anhydrous DMSO.
-
Copper(II) sulfate (CuSO₄): Prepare a 50 mM aqueous stock solution.
-
Sodium Ascorbate: Prepare a 1 M aqueous stock solution. This solution should be made fresh before each use.
-
THPTA: Prepare a 50 mM aqueous stock solution.
-
-
Reaction Setup:
-
In a clean, dry vial, add the this compound stock solution (1 equivalent).
-
To this, add the azide-functionalized POI ligand stock solution (1.2 equivalents).
-
Add a sufficient volume of a 3:1 mixture of tert-butanol and water to achieve a final reaction concentration of approximately 5-10 mM.
-
In a separate microcentrifuge tube, prepare the copper catalyst solution by mixing the 50 mM CuSO₄ stock solution (0.1 equivalents) with the 50 mM THPTA stock solution (0.5 equivalents). Let this mixture stand for 2-3 minutes.
-
-
Reaction Initiation and Incubation:
-
Add the pre-mixed CuSO₄/THPTA solution to the reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared 1 M sodium ascorbate stock solution (1 equivalent).
-
Purge the reaction vial with nitrogen or argon, cap it tightly, and stir at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO and filter to remove any precipitates.
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid as a modifier).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and high-resolution mass spectrometry (HRMS).
-
Verify the structure using ¹H and ¹³C NMR spectroscopy.
-
Assess the final purity by analytical HPLC (typically >95%).
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a BRD4-targeting PROTAC using the described protocol.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| This compound | 1.0 eq | |
| Azide-functionalized JQ1 | 1.2 eq | |
| Reaction Conditions | ||
| Catalyst | CuSO₄ (0.1 eq) / Sodium Ascorbate (1.0 eq) | |
| Ligand | THPTA (0.5 eq) | |
| Solvent | t-BuOH/H₂O (3:1) | |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | LC-MS Monitoring |
| Product Characterization | ||
| Yield | 50-70% | Isolated Yield after HPLC |
| Purity | >95% | Analytical HPLC |
| Identity Confirmation | Expected Mass Observed | LC-MS, HRMS |
| Structural Confirmation | Consistent with Proposed Structure | ¹H NMR, ¹³C NMR |
Visualizations
Experimental Workflow
Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.
PROTAC Mechanism of Action and BRD4 Degradation Signaling Pathway
Caption: PROTAC-induced degradation of BRD4 and downstream signaling effects.
References
- 1. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
synthesizing PROTACs using VH032-PEG3-acetylene and an azide-modified ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the von Hippel-Lindau (VHL) E3 ligase ligand VH032-PEG3-acetylene and a generic azide-modified ligand for a protein of interest (POI). The synthesis is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method offers a robust and efficient strategy for the generation of PROTACs. Detailed protocols for the synthesis, purification, and characterization of the resulting PROTAC, as well as a method for evaluating its biological activity through western blotting, are provided.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell altogether.[2] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1]
A PROTAC molecule consists of three key components:
-
A ligand for a protein of interest (POI): This moiety binds to the target protein that is intended for degradation.
-
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, a component of the UPS.
-
A linker: A chemical linker connects the POI ligand and the E3 ligase ligand. The nature and length of the linker are critical for the efficacy of the PROTAC.
The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the target protein. This poly-ubiquitin tag acts as a signal for the proteasome to recognize and degrade the protein.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves the formation of a ternary complex between the PROTAC, the target protein (POI), and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC by reacting this compound with an azide-modified ligand of a protein of interest.
Materials:
-
This compound
-
Azide-modified ligand for POI
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water
-
Deionized water
-
Nitrogen or Argon gas
Experimental Workflow:
Caption: Workflow for PROTAC synthesis and characterization.
Procedure:
-
Reactant Preparation: In a suitable reaction vial, dissolve this compound (1 equivalent) and the azide-modified POI ligand (1-1.2 equivalents) in a minimal amount of degassed DMSO or a 4:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate (0.1 M in deionized water) and a stock solution of TBTA or THPTA (0.1 M in DMSO).
-
Reaction Setup: To the stirred solution of the reactants, add the TBTA or THPTA solution (0.3 equivalents).
-
Initiation: Add the copper(II) sulfate solution (0.1 equivalents) to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate (1 M in deionized water, 1 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 35-40 °C to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Purification: Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary (Representative):
| Parameter | Value |
| Yield | 55-90%[3] |
| Purity (HPLC) | >95% |
| Molecular Weight (HRMS) | Calculated and Found values should match |
| ¹H NMR | Conforms to the expected structure |
Characterization of the Synthesized PROTAC
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Obtain the high-resolution mass spectrum to confirm the molecular weight of the synthesized PROTAC.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the PROTAC.
Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[2]
Materials:
-
Cell line expressing the target protein of interest.
-
Synthesized PROTAC.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation:
Table 1: PROTAC-Induced Degradation of Target Protein
| PROTAC Concentration | % Protein Degradation (vs. Vehicle) |
| 1 nM | |
| 10 nM | |
| 100 nM | |
| 1 µM | |
| 10 µM |
From this data, a dose-response curve can be generated to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.
Conclusion
The synthesis of PROTACs using this compound and an azide-modified ligand via CuAAC is a highly efficient and modular approach for generating novel protein degraders. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these powerful research tools and potential therapeutic agents. Careful optimization of the linker and ligands is crucial for achieving potent and selective protein degradation.
References
Application Note: Analytical Techniques for Confirming VH032-PEG3-acetylene Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction VH032-PEG3-acetylene is a key chemical tool used in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).[1] It comprises three essential components: the VH032 ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a three-unit polyethylene glycol (PEG3) linker that provides spacing and improves solubility, and a terminal acetylene group that serves as a reactive handle for "click chemistry".[1][2] Specifically, the acetylene group allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate VH032-PEG3 to a target protein ligand that has been functionalized with an azide group.[3][4]
Confirming the successful conjugation is a critical step in the development workflow. This application note provides a detailed overview of the primary analytical techniques and protocols required to characterize the starting material and confirm the identity, purity, and structure of the final bioconjugate.
Overall Analytical Workflow
A multi-faceted analytical approach is essential to provide orthogonal data, ensuring unambiguous confirmation of the conjugation. The general workflow involves purification of the reaction mixture followed by a suite of characterization techniques to confirm the final product's identity, structure, and purity.
Caption: High-level workflow for conjugation and analytical characterization.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the successful conjugation by providing the accurate molecular weight of the final product. Due to the heterogeneity of PEGylated molecules, specialized MS techniques are often employed.
Data Summary
| Technique | Information Provided | Expected Result for Conjugation | Advantages | Disadvantages |
| ESI-MS (Electrospray Ionization) | Molecular weight of the conjugate. | A peak corresponding to the calculated mass of (VH032-PEG3 + Target Molecule). | High sensitivity; suitable for large molecules. | PEG polydispersity can create complex spectra with multiple charge states. |
| MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization) | Average molecular weight and degree of PEGylation. | A clear mass shift between the unconjugated and conjugated species. | Good for analyzing complex mixtures and heterogeneous samples. | Lower resolution compared to ESI. |
| LC-MS | Separation of reaction components followed by mass determination. | A distinct chromatographic peak with the correct mass for the conjugate. | Provides purity information alongside mass confirmation. | Method development can be complex. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 2000 m/z.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the neutral mass of the conjugate. High-resolution instruments provide accurate mass, which builds confidence in the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation of the conjugate. ¹H NMR is particularly useful for identifying key protons from each component of the molecule.
Data Summary
| Technique | Information Provided | Expected Result for Conjugation | Advantages | Disadvantages |
| ¹H NMR | Detailed structural information and covalent linkages. | Presence of characteristic peaks for VH032, the PEG linker, and the conjugated target molecule. Disappearance of the acetylene proton peak. | Provides definitive structural proof. Can be used to determine conjugation efficiency and purity. | Requires a relatively pure sample in higher concentration. Can be complex for very large conjugates. |
Characteristic ¹H NMR Peaks:
-
VH032 Moiety: Aromatic protons in the region of 7-8 ppm.
-
PEG3 Linker: A characteristic broad singlet or multiplet around 3.5-3.7 ppm corresponding to the -OCH₂CH₂- repeating units.
-
Acetylene Group (Pre-conjugation): A sharp singlet for the terminal alkyne proton (-C≡C-H) typically appears around 2.5-3.5 ppm.
-
Triazole Ring (Post-conjugation): The formation of the triazole ring results in the disappearance of the acetylene proton and the appearance of a new singlet for the triazole proton, typically between 7.5 and 8.5 ppm.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 2-5 mg of the highly purified conjugate in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic peaks to confirm the ratio of the different components (VH032, PEG, and target molecule).
-
Confirm the disappearance of the terminal alkyne proton and the appearance of the triazole proton.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the final conjugate and for separating it from starting materials and byproducts.
Data Summary
| Technique | Information Provided | Expected Result for Conjugation | Advantages | Disadvantages |
| RP-HPLC (Reversed-Phase) | Purity assessment; separation based on hydrophobicity. | A single, sharp peak for the pure conjugate with a different retention time than the starting materials. | High resolution and reproducibility. Can be coupled with MS. | Hydrophobic payloads can lead to poor peak shape. |
| SEC-HPLC (Size-Exclusion) | Analysis of aggregates and separation based on size. | A main peak corresponding to the conjugate's hydrodynamic volume. | Good for removing unreacted small molecules and detecting aggregation. | Lower resolution for species of similar size. |
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation: Prepare the sample as described in the LC-MS protocol.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient optimized to separate the starting materials from the product (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak area of the product to determine the percentage purity. The retention time of the conjugate should be distinct from that of the this compound and the azide-functionalized molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of the key functional groups (acetylene and azide) in the starting materials and their disappearance upon successful conjugation.
Data Summary
| Technique | Information Provided | Expected Result for Conjugation | Advantages | Disadvantages |
| FTIR | Presence/absence of key functional groups. | Disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹ and ~2120 cm⁻¹) stretches. | Fast, requires minimal sample, non-destructive. | Not quantitative; provides limited structural information. |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample (or a dried film from a solution) directly on the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-650 cm⁻¹.
-
Average 16-32 scans for a good quality spectrum.
-
-
Data Analysis:
-
Compare the spectrum of the final conjugate with the spectra of the starting materials (this compound and the azide-modified molecule).
-
Confirm the absence of the sharp azide peak (N≡N stretch) around 2100 cm⁻¹ and the terminal alkyne C-H stretch around 3300 cm⁻¹.
-
Synergy of Analytical Techniques
No single technique provides all the necessary information. Successful characterization relies on combining data from these orthogonal methods to build a complete profile of the conjugate.
Caption: Interrelationship of analytical techniques for conjugate confirmation.
References
Application Notes & Protocols: A Comprehensive Workflow for the Development of a Novel VH032-PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[3] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can be recycled to engage another target protein.
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design. VH032 is a potent and well-characterized ligand for VHL, serving as a critical component for recruiting this E3 ligase to the target protein. This document provides a detailed experimental workflow and specific protocols for the rational design, synthesis, and validation of a novel PROTAC utilizing the VH032 E3 ligase ligand.
PROTAC Mechanism of Action
The fundamental mechanism involves hijacking the VHL E3 ligase to induce ubiquitination and subsequent degradation of a target protein. This process is catalytic, allowing sub-stoichiometric concentrations of the PROTAC to achieve significant protein knockdown.
Overall Experimental Workflow
The development of a novel VH032-PROTAC follows a structured, multi-stage process. It begins with the design and synthesis of the molecule, followed by rigorous biophysical, biochemical, and cell-based assays to confirm its mechanism of action and efficacy.
Experimental Protocols & Data Presentation
Protocol 1: Biophysical Characterization by Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinities (KD) of the PROTAC to its individual targets (POI and VHL) and to measure the affinity and kinetics of the ternary complex. A stable ternary complex is essential for efficient protein degradation.
Methodology:
-
Immobilization: Covalently immobilize the recombinant VHL-ElonginB-ElonginC (VCB) complex onto a CM5 sensor chip via amine coupling.
-
Binary Affinity (PROTAC to VHL): Inject serial dilutions of the VH032-PROTAC over the VCB-functionalized surface to determine the KD of the PROTAC for the E3 ligase.
-
Binary Affinity (PROTAC to POI): Immobilize the recombinant POI and inject serial dilutions of the VH032-PROTAC to determine its KD for the target protein.
-
Ternary Complex Affinity & Kinetics:
-
Inject a saturating concentration of the PROTAC mixed with serial dilutions of the POI over the VCB-functionalized surface.
-
Alternatively, inject serial dilutions of the PROTAC over a surface with the captured POI that has been pre-incubated with the VCB complex.
-
This measures the formation and dissociation of the ternary complex, providing on-rates (kon), off-rates (koff), and the overall ternary KD.
-
Data Presentation:
| Compound | Binary KD vs. POI (nM) | Binary KD vs. VCB (nM) | Ternary KD (POI-PROTAC-VCB) (nM) | Ternary Complex Half-Life (t1/2) (s) |
| VH032-PROTAC-01 | 50 | 150 | 15 | 120 |
| VH032 (Parent) | N/A | 185 | N/A | N/A |
| POI Ligand (Parent) | 45 | N/A | N/A | N/A |
Protocol 2: In Vitro Ubiquitination Assay
Objective: To directly confirm that the VH032-PROTAC facilitates the ubiquitination of the POI in a cell-free system, confirming its mechanism of action.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT):
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D2)
-
VHL E3 Ligase Complex
-
Target Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
Varying concentrations of the VH032-PROTAC (e.g., 0.1, 1, 10 µM).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer (e.g., Laemmli buffer) and boiling at 95°C for 5-10 minutes.
-
Detection: Analyze the reaction products via SDS-PAGE and Western Blot.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI. A ladder of higher molecular weight bands above the unmodified POI indicates poly-ubiquitination. A parallel blot can be performed with an anti-ubiquitin antibody for confirmation.
Data Presentation: Results are qualitative or semi-quantitative and are presented as a Western Blot image. A dose-dependent increase in high-molecular-weight smears or distinct bands corresponding to the ubiquitinated POI demonstrates successful PROTAC activity.
Protocol 3: Cellular Target Protein Degradation Assay (Western Blot)
Objective: To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of the VH032-PROTAC in degrading the target protein within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the VH032-PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody against the POI.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation:
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
| VH032-PROTAC-01 | 25 | 95 | 16 |
| Control Compound | >10,000 | <10 | 16 |
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the functional consequence of POI degradation by measuring the PROTAC's effect on cell viability or proliferation and determining its IC₅₀ value.
Methodology:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the VH032-PROTAC for a duration relevant to the biological function of the POI (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of metabolically active cells.
-
Analysis: Normalize the data to vehicle-treated controls and plot the percentage of viability against the log of the PROTAC concentration. Fit the data with a non-linear regression curve to determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (nM) |
| VH032-PROTAC-01 | 75 |
| Control Compound | >10,000 |
Validation of PROTAC Mechanism of Action
To ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism, a series of control experiments is crucial.
References
Application Notes and Protocols for Modular PROTAC Library Synthesis using VH032-PEG3-acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1][2] This approach provides a distinct advantage over traditional inhibitors by enabling the removal of disease-causing proteins, including those previously considered "undruggable."[3][4] The modular nature of PROTACs, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for the rapid generation and optimization of potent degraders.[5]
This application note details a modular approach for the synthesis of PROTAC libraries utilizing VH032-PEG3-acetylene , a readily available building block that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand VH032 and a flexible polyethylene glycol (PEG) linker terminating in an acetylene group. This terminal alkyne functionality allows for efficient and specific conjugation to azide-modified POI ligands via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction. This strategy facilitates the parallel synthesis of diverse PROTAC libraries, enabling the systematic exploration of structure-activity relationships to identify potent and selective protein degraders.
Principle of the Modular Approach
The core of this modular strategy lies in the convergent synthesis of PROTACs from two key building blocks:
-
This compound: A pre-functionalized VHL ligand with an optimized linker ready for conjugation.
-
Azide-functionalized POI ligands: A diverse collection of ligands for various target proteins, each modified to incorporate a terminal azide group.
The CuAAC reaction forms a stable triazole ring, covalently linking the two components to generate the final PROTAC molecule. This approach allows for the rapid combination of different POI ligands with the VHL E3 ligase ligand, enabling the efficient construction of a PROTAC library for screening and optimization.
Signaling Pathway: VHL-Mediated Protein Degradation
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase complex. This proximity leads to the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Application Notes and Protocols for Assessing Ternary Complex Formation with VH032-PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the assessment of ternary complex formation for PROTACs utilizing the VH032 E3 ligase ligand. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical initial step in the mechanism of action for effective protein degradation.[1][2] This document outlines detailed protocols for key biophysical and biochemical assays, presents quantitative data for exemplary VH032-based PROTACs, and provides visual workflows to facilitate experimental design and data interpretation.
Introduction to VH032-PROTACs and Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system.[3] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited ligase in PROTAC design.[4]
The mechanism of action of a VH032-PROTAC begins with the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. The stability and cooperativity of this complex are crucial determinants of the subsequent ubiquitination of the target protein and its degradation by the proteasome. Therefore, the accurate assessment of ternary complex formation is a key step in the development and optimization of effective PROTACs.
Quantitative Assessment of Ternary Complex Formation
The following table summarizes key quantitative parameters for the formation of ternary complexes involving VH032-based PROTACs. These parameters include the dissociation constant (Kd) for binary and ternary interactions, and the cooperativity factor (α), which indicates the extent to which the binding of one protein partner influences the binding of the other. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
| PROTAC | Target Protein | E3 Ligase | Assay | Binary Kd (PROTAC to VHL) | Ternary Kd (PROTAC:Target to VHL) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | ITC | 330 nM | 47 nM | 7 | |
| AT1 | Brd4BD2 | VHL | ITC | 330 nM | - | 7 | |
| SIM1 | BRD4 | VHL | AlphaLISA | 205 nM (IC50) | 58 nM (IC50) | 3.5 |
Experimental Protocols
This section provides detailed protocols for commonly used assays to characterize ternary complex formation.
AlphaScreen/AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based immunoassay measures the proximity of two molecules. Donor beads, when excited by light, generate singlet oxygen, which can travel a short distance to an acceptor bead, triggering a chemiluminescent signal. If the PROTAC brings the target protein and E3 ligase into close proximity, a signal is generated.
Protocol:
-
Reagents and Materials:
-
His-tagged Target Protein
-
GST-tagged VHL Complex (VHL, Elongin B, Elongin C)
-
VH032-PROTAC
-
AlphaLISA Nickel Chelate Acceptor Beads
-
AlphaLISA Glutathione Donor Beads
-
AlphaLISA Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of the VH032-PROTAC in assay buffer.
-
In a 384-well plate, add the His-tagged target protein to a final concentration of 1 nM.
-
Add the GST-tagged VHL complex to a final concentration of 1 nM.
-
Add the serially diluted PROTAC to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add AlphaLISA Nickel Chelate Acceptor Beads to a final concentration of 20 µg/mL.
-
Add AlphaLISA Glutathione Donor Beads to a final concentration of 20 µg/mL.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., Alexa Fluor 488) when they are in close proximity. The long-lived fluorescence of the donor allows for a time-gated measurement, reducing background fluorescence.
Protocol:
-
Reagents and Materials:
-
GST-tagged Target Protein
-
His-tagged VHL Complex
-
VH032-PROTAC
-
Tb-conjugated anti-GST antibody (Donor)
-
AF488-conjugated anti-His antibody (Acceptor)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well black, low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the VH032-PROTAC in assay buffer.
-
In a 384-well plate, add the GST-tagged target protein to a final concentration of 2 nM.
-
Add the His-tagged VHL complex to a final concentration of 8 nM.
-
Add the serially diluted PROTAC to the wells.
-
Add the Tb-conjugated anti-GST antibody to a final concentration of 2 nM.
-
Add the AF488-conjugated anti-His antibody to a final concentration of 4 nM.
-
Incubate for 180 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 490 nm and 520 nm.
-
Calculate the TR-FRET ratio (520 nm / 490 nm).
-
SPR (Surface Plasmon Resonance)
Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time and without labels. This technique can provide kinetic data (on- and off-rates) in addition to affinity data.
Protocol:
-
Reagents and Materials:
-
Biotinylated VHL Complex
-
Target Protein
-
VH032-PROTAC
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running Buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the biotinylated VHL complex onto the streptavidin-coated sensor chip.
-
To measure binary binding, inject a series of concentrations of the VH032-PROTAC over the sensor surface and measure the response.
-
To measure ternary binding, pre-incubate a series of concentrations of the VH032-PROTAC with a saturating concentration of the target protein.
-
Inject the PROTAC:target protein complexes over the VHL-immobilized surface and measure the response.
-
Regenerate the sensor surface between injections according to the manufacturer's instructions.
-
Fit the data to a suitable binding model to determine kinetic and affinity constants.
-
ITC (Isothermal Titration Calorimetry)
Principle: ITC directly measures the heat change associated with a binding event. By titrating one binding partner into a solution containing the other, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.
Protocol:
-
Reagents and Materials:
-
VHL Complex
-
Target Protein
-
VH032-PROTAC
-
ITC instrument
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Dialyze the VHL complex and target protein against the same buffer to minimize buffer mismatch effects.
-
Prepare the VH032-PROTAC in the final dialysis buffer.
-
To measure binary binding, place the VHL complex in the sample cell and the PROTAC in the syringe.
-
To measure ternary binding, place the VHL complex and the target protein in the sample cell and the PROTAC in the syringe.
-
Perform a series of small injections of the syringe solution into the sample cell, measuring the heat change after each injection.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Visualization of Key Concepts and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of VH032-PROTAC-induced protein degradation.
Caption: A generalized experimental workflow for assessing ternary complex formation.
Caption: Simplified signaling pathway of targeted protein degradation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in VH032-PEG3-acetylene Click Reactions
Welcome to the technical support center for the VH032-PEG3-acetylene click reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction conditions for the successful synthesis of PROTACs and other conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a key reagent used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It is an E3 ligase ligand-linker conjugate, which incorporates the VH032 ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEG3 linker terminating in an acetylene (alkyne) group.[1] Its primary application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, where it is joined with an azide-containing molecule, typically a target protein ligand, to form a PROTAC.[1][]
Q2: My this compound click reaction has a low yield. What are the most common causes?
Low yield in a CuAAC reaction can be attributed to several factors, primarily related to the integrity of the catalytic system and the reaction conditions. The most common culprits include:
-
Inactive Copper Catalyst: The active catalyst in the CuAAC reaction is Cu(I). However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Insufficient or Inappropriate Ligand: A ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency. Using the wrong ligand-to-copper ratio or an unsuitable ligand for your solvent system can lead to low yields.
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and reactants play a critical role in the reaction's success.
-
Poor Solubility of Reactants: If this compound or the azide-containing reaction partner is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Degraded Reagents: The reducing agent, sodium ascorbate, is particularly prone to degradation and should always be prepared fresh. The stability of your azide partner should also be considered.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guide
Problem 1: Low or No Product Formation
If you are observing minimal or no formation of your desired product, systematically evaluate the following aspects of your reaction setup.
Troubleshooting Steps:
Problem 2: Reaction Stalls or is Sluggish
If the reaction starts but does not proceed to completion, or is very slow, consider the following:
-
Insufficient Reducing Agent: The sodium ascorbate may be consumed during the reaction, leading to the oxidation of the Cu(I) catalyst. Consider adding a second portion of sodium ascorbate.
-
Copper Sequestration: If your azide-containing molecule has functional groups that can chelate copper (e.g., thiols, some heterocycles), it may be sequestering the catalyst. Increasing the copper and ligand concentration may help.
-
Steric Hindrance: If either of the reacting molecules is large and sterically hindered, the reaction rate may be inherently slow. In such cases, longer reaction times or gentle heating may be necessary.
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the CuAAC reaction. Optimization may be required for your specific azide-containing molecule.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution (final concentration: 1 mM).
-
Add 10 µL of the 10 mM azide-containing molecule stock solution (final concentration: 1 mM).
-
Add buffer (e.g., phosphate buffer, pH 7.4) to a volume of 87.5 µL.
-
In a separate tube, prepare the catalyst premix by adding 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA. Let it stand for 2 minutes.
-
Add the 7.5 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
The final PROTAC can be purified using methods such as preparative HPLC.
-
Data Presentation
The following tables provide representative data on how varying reaction parameters can influence the yield of a typical this compound click reaction. These are illustrative examples, and optimal conditions should be determined empirically for each specific reaction.
Table 1: Effect of Ligand-to-Copper Ratio on Reaction Yield
| This compound (mM) | Azide Partner (mM) | CuSO₄ (mM) | THPTA (mM) | Ligand:Cu Ratio | Reaction Time (h) | Yield (%) |
| 1.0 | 1.0 | 0.1 | 0.1 | 1:1 | 4 | 45 |
| 1.0 | 1.0 | 0.1 | 0.2 | 2:1 | 4 | 68 |
| 1.0 | 1.0 | 0.1 | 0.5 | 5:1 | 4 | 92 |
| 1.0 | 1.0 | 0.1 | 1.0 | 10:1 | 4 | 91 |
Reaction conditions: Room temperature, phosphate buffer (pH 7.4) with 10% DMSO, 5 mM Sodium Ascorbate.
Table 2: Effect of Copper and Sodium Ascorbate Concentration on Reaction Yield
| This compound (mM) | Azide Partner (mM) | CuSO₄ (mM) | THPTA (mM) | Sodium Ascorbate (mM) | Reaction Time (h) | Yield (%) |
| 1.0 | 1.0 | 0.05 | 0.25 | 2.5 | 2 | 75 |
| 1.0 | 1.0 | 0.1 | 0.5 | 5.0 | 2 | 95 |
| 1.0 | 1.0 | 0.2 | 1.0 | 5.0 | 2 | 96 |
| 1.0 | 1.0 | 0.1 | 0.5 | 1.0 | 2 | 65 |
Reaction conditions: Room temperature, phosphate buffer (pH 7.4) with 10% DMSO, Ligand:Cu ratio of 5:1.
Table 3: Effect of Solvent System on Reaction Yield
| This compound (mM) | Azide Partner (mM) | Solvent System | Reaction Time (h) | Yield (%) |
| 1.0 | 1.0 | Phosphate Buffer (pH 7.4) | 4 | 30 (poor solubility) |
| 1.0 | 1.0 | H₂O/t-BuOH (1:1) | 4 | 85 |
| 1.0 | 1.0 | Phosphate Buffer (pH 7.4) with 10% DMSO | 4 | 92 |
| 1.0 | 1.0 | DMF | 4 | 88 |
Reaction conditions: Room temperature, 0.1 mM CuSO₄, 0.5 mM THPTA, 5 mM Sodium Ascorbate.
References
Technical Support Center: Optimizing CuAAC Reactions for PROTAC Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using CuAAC "click chemistry" for PROTAC synthesis?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone in PROTAC synthesis due to its numerous advantages. It is a highly efficient and reliable method for connecting the two key components of a PROTAC—the target protein ligand and the E3 ligase ligand—via a stable triazole linker.[1][][3] Key benefits include:
-
High Yields: CuAAC reactions are known for their high to near-quantitative yields, which simplifies purification and maximizes the production of the desired PROTAC molecule.[4]
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous media, which is crucial for preserving the integrity of complex and sensitive biomolecules.[]
-
High Chemoselectivity: The azide and alkyne functional groups are bioorthogonal, meaning they react specifically with each other and do not interfere with other functional groups present in the complex PROTAC precursors.
-
Versatility: This method allows for the rapid and modular synthesis of PROTAC libraries with diverse linkers, facilitating the optimization of linker length and composition for optimal protein degradation activity.
Q2: How do I choose the optimal copper source for my CuAAC reaction?
The most common and convenient copper source for CuAAC is a combination of a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) state in situ. While discrete Cu(I) sources like CuI can be used, they are often more sensitive to oxidation. For sensitive substrates, it is crucial to use a copper-stabilizing ligand to prevent both catalyst oxidation and potential damage to the biomolecules.
Q3: What is the role of a ligand in the CuAAC reaction and which one should I choose?
Ligands are critical for a successful CuAAC reaction, especially in the context of complex PROTAC synthesis. They play several key roles:
-
Stabilize the Cu(I) oxidation state: Ligands protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state.
-
Accelerate the reaction rate: By coordinating to the copper center, ligands can significantly increase the rate of the cycloaddition.
-
Protect sensitive substrates: Ligands can prevent copper-mediated degradation of sensitive functional groups within the PROTAC precursors.
Commonly used ligands for bioconjugation include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). For aqueous reactions, the water-soluble ligand THPTA is often a good choice. More recently, ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) have been shown to be even more effective in accelerating the reaction, allowing for lower copper concentrations. The optimal ligand and its ratio to copper should be determined empirically for each specific reaction.
Q4: How can I remove the copper catalyst from my final PROTAC product?
Residual copper can be toxic to cells and interfere with downstream biological assays, making its removal a critical step. Several methods can be employed for copper removal:
-
Chelation and Extraction: Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method. The copper-EDTA complex is water-soluble and can be removed by liquid-liquid extraction.
-
Solid-Phase Scavenging: Using chelating resins (e.g., Chelex-100) that bind copper allows for its removal by simple filtration.
-
Chromatography: Passing the crude product through a silica gel or alumina column can effectively remove copper salts.
-
Dialysis: For large biomolecule-based PROTACs, dialysis against a buffer containing a chelating agent is a gentle and effective purification method.
Q5: What are common side reactions in CuAAC for PROTAC synthesis and how can they be minimized?
While CuAAC is highly selective, some side reactions can occur:
-
Glaser-Hay Coupling: This is the oxidative homocoupling of terminal alkynes, which can be minimized by degassing solvents to remove oxygen and using a reducing agent like sodium ascorbate.
-
Oxidative Damage to Substrates: The combination of copper and ascorbate can generate reactive oxygen species (ROS) that may damage sensitive functional groups on the PROTAC precursors, particularly on peptide or protein components. The use of a copper-chelating ligand and additives like aminoguanidine can help mitigate this issue.
-
Substrate Aggregation: The complex and often hydrophobic nature of PROTAC precursors can lead to poor solubility and aggregation. Adding organic co-solvents like DMSO or DMF can improve solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). 2. Poor Substrate Solubility: Aggregation of PROTAC precursors. 3. Copper Sequestration: Functional groups on the substrates (e.g., thiols, histidines) are chelating the copper catalyst. 4. Inhibitory Buffer Components: Buffers containing chelators (EDTA), strong bases, or high concentrations of chloride or Tris can interfere with the reaction. | 1. a) Ensure a fresh solution of sodium ascorbate is used. b) Use a copper-stabilizing ligand (e.g., THPTA, BTTAA). c) Degas all solutions to remove oxygen. 2. a) Add organic co-solvents like DMSO or DMF (up to 10-20%). 3. a) Increase the concentration of the copper catalyst and ligand. b) Consider using a sacrificial metal ion like Zn(II) or Ni(II) to bind to interfering groups. 4. a) Use compatible buffers such as phosphate, carbonate, or HEPES. |
| PROTAC Degradation or Aggregation | 1. Reactive Oxygen Species (ROS) Generation: The Cu(II)/ascorbate system can produce ROS. 2. Protein Precipitation: The reaction conditions may cause the PROTAC or its precursors to precipitate. | 1. a) Use a copper-chelating ligand like THPTA to minimize ROS formation. b) Add aminoguanidine to the reaction mixture to scavenge reactive byproducts. 2. a) Optimize the reaction pH, ionic strength, or temperature. b) Add solubility-enhancing co-solvents. |
| Difficulty in Product Purification | 1. Persistent Copper Contamination: The triazole product itself can chelate copper. 2. Co-elution of Starting Materials: Unreacted azide and alkyne precursors are difficult to separate from the product. | 1. a) Perform multiple washes with a chelating agent solution (e.g., EDTA). b) Use a scavenger resin specifically designed for copper removal. 2. a) Use a slight excess of one reagent to drive the reaction to completion, followed by purification to remove the excess reagent. b) Optimize chromatographic conditions (e.g., solvent gradient, column type) for better separation. |
Quantitative Data on Reaction Components
The efficiency of the CuAAC reaction can be significantly influenced by the choice of ligand and the nature of the alkyne.
Table 1: Comparison of Ligand Performance in CuAAC Reactions
| Ligand | Relative Reaction Rate | Key Features | Reference(s) |
| TBTA | Low | One of the first-generation ligands; less effective than newer options. | |
| THPTA | Moderate | Water-soluble and widely used for bioconjugation. | |
| BTTES | High | Shows improved performance over THPTA. | |
| BTTAA | Very High | Highly effective at accelerating the reaction, allowing for lower copper concentrations and reducing cytotoxicity. | |
| Betaine | Additive | A simple zwitterionic additive that can dramatically accelerate the reaction in aqueous media with very low copper concentrations. |
Table 2: Relative Reactivity of Terminal Alkynes in CuAAC Reactions
| Alkyne Type | Relative Reactivity | Example | Reference(s) |
| Propiolamides | High | Electron-withdrawing group enhances reactivity. | |
| Aromatic Alkynes | Moderate to High | Reactivity influenced by substituents on the aromatic ring. | |
| Propargyl Ethers/Amides | Moderate | Commonly used for linker attachment. | |
| Aliphatic Alkynes | Moderate | Standard reactivity, can be influenced by steric hindrance. |
Experimental Protocols
General Protocol for CuAAC-mediated PROTAC Synthesis
This protocol provides a general starting point for the synthesis of a PROTAC by coupling an azide-functionalized E3 ligase ligand with an alkyne-functionalized target protein ligand. Optimization will be required for specific substrates.
1. Reagent Preparation:
-
Azide-functionalized E3 Ligase Ligand: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Alkyne-functionalized Target Protein Ligand: Prepare a stock solution (e.g., 10 mM) in a compatible solvent (e.g., DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 20 mM) in deionized water.
-
Ligand (e.g., THPTA or BTTAA): Prepare a stock solution (e.g., 50 mM) in deionized water.
-
Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM) in deionized water immediately before use.
-
Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). Avoid Tris-based buffers.
2. Reaction Setup (Example for a 1 mL reaction):
-
In a microcentrifuge tube, add the azide-functionalized E3 ligase ligand (e.g., 1.1 equivalents).
-
Add the alkyne-functionalized target protein ligand (e.g., 1.0 equivalent).
-
Add the reaction buffer to bring the total volume to near 1 mL.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A common starting point is a 1:5 molar ratio of Cu:ligand.
-
Add the copper/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10 equivalents relative to copper).
-
Cap the tube and mix gently. Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by LC-MS or HPLC.
3. Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Perform liquid-liquid extraction with an aqueous EDTA solution to remove the copper catalyst. Repeat the aqueous wash until the blue/green color is gone.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude PROTAC product by column chromatography or preparative HPLC.
Visualizations
Experimental Workflow for PROTAC Synthesis via CuAAC
Caption: A typical workflow for PROTAC synthesis using the CuAAC reaction.
Troubleshooting Logic for Low Yield in CuAAC Reactions
References
Technical Support Center: Addressing Solubility of VH032-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with VH032-based Proteolysis Targeting Chimeras (PROTACs) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why do my VH032-based PROTACs have poor solubility in aqueous buffers?
A1: The low aqueous solubility of VH032-based PROTACs is often attributed to their inherent physicochemical properties. These molecules are typically large, with high molecular weights and significant hydrophobicity, placing them "beyond the Rule of 5"[1][2]. The complex structure, consisting of two ligands and a linker, can lead to poor solvation in aqueous media.
Q2: What is the first step I should take if I observe precipitation of my VH032-based PROTAC during an experiment?
A2: The initial step is to verify the final concentration of any organic co-solvent (like DMSO) in your aqueous buffer. Many PROTACs are initially dissolved in DMSO, and subsequent dilution into an aqueous buffer can cause them to precipitate if the final DMSO concentration is too low to maintain solubility. Ensure the final DMSO concentration is optimized and consistent across experiments.
Q3: Can the pH of the aqueous buffer affect the solubility of my VH032-based PROTAC?
A3: Yes, the pH of the buffer can significantly impact the solubility of PROTACs, especially those with ionizable groups. Most PROTACs are predominantly neutral at pH 7.0, but some may have basic exceptions[3]. It is crucial to assess the pKa of your specific PROTAC and select a buffer with a pH that favors the more soluble (likely ionized) form.
Q4: Are there any simple additives I can include in my buffer to improve solubility for in vitro assays?
A4: For in vitro assays, the use of solubilizing agents can be a quick solution. Non-ionic surfactants like Tween 80 or Pluronic F-68 (Poloxamer 188) at low concentrations (e.g., 0.01-0.1%) can help increase solubility without significantly impacting cellular activity in many cases. However, it is essential to run appropriate vehicle controls to ensure the surfactant itself does not affect the experimental outcome.
Q5: How can I assess the solubility of my PROTAC in a more physiologically relevant environment?
A5: Using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) can provide a more accurate assessment of solubility under conditions that mimic the gastrointestinal tract[4][5]. These media contain bile salts and phospholipids that can significantly enhance the solubility of hydrophobic compounds.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with VH032-based PROTACs in a question-and-answer format.
| Problem | Question to Ask | Possible Cause | Suggested Solution |
| Precipitation upon dilution into aqueous buffer | What is the final concentration of the organic co-solvent (e.g., DMSO)? | The final concentration of the co-solvent is insufficient to maintain the PROTAC in solution. | Increase the final concentration of the co-solvent in a stepwise manner (e.g., from 0.5% to 1% or higher), ensuring it remains within the tolerance level for your specific assay. |
| Have you tried different aqueous buffers? | The pH or salt composition of the buffer is unfavorable for your PROTAC's solubility. | Test a panel of buffers with varying pH values (e.g., citrate buffer at pH 5-6, phosphate buffer at pH 7.4) and ionic strengths. | |
| Inconsistent results in cell-based assays | Is the PROTAC fully dissolved in the final assay medium? | The PROTAC may be precipitating over the course of the experiment, leading to variable effective concentrations. | Visually inspect the assay plates for any signs of precipitation. Consider using a formulation strategy such as creating an amorphous solid dispersion or a self-nanoemulsifying drug delivery system (SNEDDS) for improved and sustained solubility. |
| Low bioavailability in in vivo studies | Was the formulation optimized for oral or intravenous administration? | Poor aqueous solubility is a major contributor to low oral bioavailability. The formulation may not be suitable for the route of administration. | For oral delivery, consider formulating the PROTAC as an amorphous solid dispersion (ASD) with polymers like HPMCAS or as a lipid-based formulation such as a SNEDDS. For intravenous administration, a co-solvent system or a nano-formulation may be necessary. |
Quantitative Data Summary
The following tables summarize the physicochemical properties and solubility data for VH032 and representative VH032-based PROTACs.
Table 1: Physicochemical Properties of VH032 Ligand
| Property | Value | Reference |
| Molecular Weight | 472.60 g/mol | |
| Formula | C24H32N4O4S | |
| Kd for VHL | 185 nM |
Table 2: Solubility of VH032 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 90.0 mg/mL (190.4 mM) | Sonication recommended |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (6.98 mM) | In vivo formulation, sonication recommended |
Table 3: Physicochemical Properties and Permeability of Exemplary VH032-Based PROTACs
| Compound | Molecular Weight ( g/mol ) | ALogP | HBD | HBA | PAMPA Pe (10-6 cm/s) |
| MZ series | |||||
| PROTAC 7 | 944.3 | 4.9 | 5 | 12 | 0.6 |
| PROTAC 8 | 942.3 | 4.9 | 5 | 12 | 0.03 |
| PROTAC 9 | 1090.5 | 6.0 | 6 | 13 | 0.006 |
| AT series | |||||
| PROTAC 15 | 962.4 | 4.9 | 4 | 12 | 0.005 |
| PROTAC 16 | 1006.4 | 4.9 | 4 | 13 | 0.003 |
| PROTAC 17 | 918.4 | 5.3 | 4 | 11 | 0.002 |
| CM/CMP series | |||||
| PROTAC 12 | 993.2 | 4.2 | 6 | 14 | 0.003 |
| PROTAC 13 | 1037.3 | 4.2 | 6 | 15 | 0.003 |
| PROTAC 14 | 1081.3 | 4.2 | 6 | 16 | 0.002 |
Data for Table 3 was adapted from a study on the membrane permeability of VH032-based PROTACs. HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, PAMPA: Parallel Artificial Membrane Permeability Assay.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of a VH032-based PROTAC to enhance its aqueous solubility.
Materials:
-
VH032-based PROTAC
-
Polymer (e.g., HPMCAS, PVPVA, Soluplus®)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Co-dissolve the VH032-based PROTAC and the selected polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio may need to be optimized (e.g., starting with 1:9 and 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum at an elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried ASD from the flask and store it in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the PROTAC.
-
Solubility Assessment: Determine the apparent solubility of the ASD in the desired aqueous buffer by adding an excess of the ASD, stirring for a defined period (e.g., 24 hours), and then filtering or centrifuging to measure the concentration of the dissolved PROTAC by a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Formulation of a VH032-based PROTAC in a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the preparation of a SNEDDS formulation for enhancing the solubility and oral bioavailability of a VH032-based PROTAC.
Materials:
-
VH032-based PROTAC
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of the VH032-based PROTAC in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a ternary phase diagram. This involves preparing various mixtures of the three components and observing their ability to form a clear, stable nanoemulsion upon dilution with an aqueous phase.
-
SNEDDS Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in their optimized ratio into a glass vial. b. Heat the mixture gently (e.g., to 40 °C) if necessary to ensure homogeneity. c. Add the pre-weighed VH032-based PROTAC to the excipient mixture. d. Vortex or stir the mixture until the PROTAC is completely dissolved and a clear, homogenous pre-concentrate is formed.
-
Characterization: a. Droplet Size and Zeta Potential: Dilute the SNEDDS pre-concentrate with an aqueous medium (e.g., water or buffer) and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument. b. In Vitro Dissolution: Perform in vitro dissolution studies in relevant media (e.g., PBS, FaSSIF) to assess the drug release profile from the SNEDDS formulation.
Visualizations
Below are diagrams illustrating key concepts related to VH032-based PROTACs.
Caption: VHL-mediated degradation of HIF-1α and the effect of VH032.
Caption: Workflow for addressing solubility issues of VH032-based PROTACs.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing VH032-PROTAC Cellular Permeability
Welcome to the technical support center for VH032-PROTACs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the cellular permeability of their PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: My VH032-PROTAC shows high biochemical potency but low cellular activity. Could this be a permeability issue?
A: Yes, a significant drop in potency from a biochemical to a cellular context is a strong indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight (often >800 Da) and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][2][3] Even with high binding affinity to the target protein and the VHL E3 ligase, insufficient intracellular concentration will limit the PROTAC's ability to induce protein degradation.[1]
Q2: What are the key physicochemical properties of a VH032-PROTAC that influence its cell permeability?
A: Due to their large size, traditional "Rule of Five" guidelines are often not directly applicable to PROTACs. However, several physicochemical properties are critical determinants of their permeability:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA is a common feature of PROTACs and can significantly limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability.
-
Lipophilicity (LogP): An optimal LogP range is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or getting trapped in the membrane, both of which reduce effective permeability. For VH032-based PROTACs, an ALogP between 3 and 5 has been suggested to favor higher permeability.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt different conformations in aqueous versus lipid environments (chameleonic properties) can influence its permeability. Intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and improving permeability.
Troubleshooting Guide
This guide provides specific strategies and experimental approaches to diagnose and improve the cellular permeability of your VH032-PROTACs.
Issue 1: Low Intracellular Concentration of VH032-PROTAC
Strategy 1: Linker Modification
The linker connecting the VH032 ligand and the target protein binder plays a crucial role in the overall physicochemical properties of the PROTAC.
-
Shorten the Linker: Generally, shorter linkers are preferred as they tend to reduce molecular weight and polar surface area. Permeability often increases with decreasing linker length.
-
Modify Linker Composition:
-
PEG vs. Alkyl Linkers: While PEG linkers can improve solubility, shorter alkyl linkers have been advocated to reduce PSA and improve permeability. However, some studies have shown that very short alkyl linkers can lead to decreased permeability, possibly due to reduced solubility. The optimal choice is context-dependent.
-
Rigidify the Linker: Incorporating rigid moieties like piperidine or piperazine into the linker can improve permeability and metabolic stability.
-
Strategy 2: Amide-to-Ester Substitution
Replacing an amide bond in the PROTAC structure with an ester can be a highly effective strategy to enhance permeability.
-
Mechanism: This substitution reduces the number of hydrogen bond donors (HBDs) and lowers the polar surface area.
-
Observed Improvement: Studies have shown that this modification can lead to a significant increase in permeability and, consequently, more potent cellular degradation activity.
Strategy 3: Prodrug Approach
Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly is a classic prodrug strategy to improve cell permeability.
-
Example: Converting a carboxylic acid group to an ethyl ester can enhance cell permeability.
Quantitative Data Summary: Impact of Modifications on Permeability
The following table summarizes the permeability data for various VH032-based PROTACs, illustrating the impact of different structural modifications. Permeability is measured using the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound Series | Modification | Permeability (Pₑ, 10⁻⁶ cm/s) | Key Observation | Reference |
| MZ Series | Shortest Linker (7) | 0.6 | Highest permeability in the series. | |
| Longer Linker (9) | 0.006 | 100-fold decrease in permeability with a longer linker. | ||
| AT vs. MZ Series | Thioether Linkage (AT series) | Lower | Significantly less permeable than amide-linked MZ series. | |
| Amide vs. Ester | Amide Linker | Lower | - | |
| Ester Linker | Higher | Amide-to-ester substitution improves permeability. | ||
| Alkyl vs. PEG Linker | Alkyl Linker (17) | 0.002 | Least permeable in the study. | |
| 1-unit PEG Linker (15) | Higher than alkyl | More permeable than the alkyl-linked counterpart. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test VH032-PROTAC and control compounds
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2-5 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
Visual Guides
Below are diagrams illustrating key concepts and workflows for improving VH032-PROTAC permeability.
Caption: Troubleshooting workflow for low cellular activity of VH032-PROTACs.
Caption: Cellular mechanism of action for VH032-PROTACs highlighting the permeability barrier.
References
minimizing off-target effects of PROTACs synthesized with VH032-PEG3-acetylene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing PROTACs synthesized with the VH032 E3 ligase ligand and a PEG3-acetylene linker. The focus is on identifying, understanding, and minimizing off-target effects to ensure data integrity and the development of selective protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for a PROTAC using the VH032 ligand?
A1: Off-target effects for PROTACs, including those using the VHL ligand VH032, can stem from several sources:
-
Off-target binding of the warhead: The ligand designed to bind your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.
-
Off-target binding of the E3 ligase ligand: While VH032 is known to be highly selective for the von Hippel-Lindau (VHL) E3 ligase, extremely high concentrations could lead to non-specific interactions.[1] Proteomic studies have shown VH032 to be exquisitely specific for VHL.[1]
-
Formation of unproductive ternary complexes: The PROTAC may induce the formation of a ternary complex with an off-target protein and VHL, leading to the off-target's degradation.[2] The stability and conformation of this complex are critical for degradation efficiency.[]
-
Independent pharmacology: The PROTAC molecule itself, separate from its degradation activity, might inhibit the POI or an off-target protein.[2]
-
Perturbation of the Ubiquitin-Proteasome System (UPS): At high concentrations, PROTACs can potentially saturate the UPS, leading to broad cellular stress and toxicity.
Q2: How does the PEG3 linker influence selectivity and off-target effects?
A2: The linker is a critical determinant of PROTAC performance, influencing selectivity, solubility, and cell permeability.
-
Flexibility and Length: A PEG3 linker provides flexibility, which can help facilitate the formation of a stable and productive ternary complex between the target protein and VHL. However, the optimal linker length is target-dependent and must be determined empirically. An excessively long or short linker can prevent effective ternary complex formation, potentially increasing the likelihood of binary interactions that can lead to off-target effects.
-
Solubility: PEG linkers are hydrophilic, which generally improves the aqueous solubility of the PROTAC molecule. This can enhance bioavailability and reduce non-specific aggregation that might cause toxicity.
-
Conformation: The linker composition influences the PROTAC's conformational preferences. PEG linkers can favor folded conformations that may enhance cell permeability and ternary complex formation compared to more rigid alkyl linkers.
Q3: What are the essential negative controls for a PROTAC experiment to assess off-target effects?
A3: To validate that the observed effects are due to the specific degradation of your target protein, several controls are critical:
-
Inactive Epimer/Control PROTAC: This is a molecule structurally similar to your active PROTAC but with a modification to either the warhead or the E3 ligase ligand that abolishes binding to its respective protein. This control helps differentiate target-dependent degradation from other pharmacological effects of the compound.
-
Warhead Alone: Treating cells with the warhead molecule (not attached to the linker and E3 ligand) helps identify effects caused by simple inhibition of the target or off-target proteins.
-
E3 Ligase Ligand Alone: Treating cells with VH032 alone allows you to assess the effects of VHL engagement, such as the stabilization of HIF-1α.
-
Proteasome Inhibitor Co-treatment: Pre-treatment with a proteasome inhibitor like MG132 should "rescue" the degradation of the target protein, confirming that its depletion is proteasome-dependent.
Q4: When should I suspect off-target toxicity versus on-target toxicity?
A4: Differentiating between on- and off-target toxicity is crucial. On-target toxicity occurs when the degradation of the intended protein of interest causes cell death. Off-target toxicity arises from unintended interactions.
-
Suspect off-target toxicity if:
-
Cytotoxicity is observed at concentrations where the target protein is not significantly degraded.
-
An inactive control PROTAC, which does not induce degradation, still causes cell death.
-
The observed phenotype is inconsistent with the known function of the target protein.
-
Global proteomics reveals significant degradation of proteins other than the intended target.
-
-
Suspect on-target toxicity if:
-
The degree of cytotoxicity correlates well with the extent of target protein degradation (DC50 vs. IC50).
-
The phenotype can be rescued by expressing a non-degradable version of the target protein.
-
The observed phenotype is consistent with genetic knockout or knockdown of the target protein.
-
Troubleshooting Guides
This section addresses common issues encountered during experiments with VH032-PEG3-acetylene PROTACs.
Problem 1: High cytotoxicity is observed at low PROTAC concentrations, independent of target degradation.
| Possible Cause | Recommended Solution |
| Off-target binding of the warhead | 1. Perform a kinome scan or similar panel screening to identify unintended binding partners of your warhead. 2. Treat cells with the warhead molecule alone to see if it recapitulates the toxicity. 3. Synthesize and test an analog with a modified warhead to improve selectivity. |
| PROTAC instability | 1. Assess the stability of your PROTAC in the experimental media and conditions using LC-MS. 2. Degradation products could be toxic. If unstable, consider modifying the linker or ligand chemistry. |
| General cellular stress | 1. Lower the PROTAC concentration. Use the lowest effective concentration that achieves on-target degradation. 2. Reduce incubation time. Conduct a time-course experiment to find the earliest point of maximal degradation. 3. Run a Caspase-Glo® assay to determine if the toxicity is apoptosis-driven and if it's triggered by the active PROTAC and not the inactive control. |
Problem 2: Global proteomics data reveals significant degradation of unintended proteins.
| Possible Cause | Recommended Solution |
| High PROTAC concentration | 1. Perform a dose-response proteomics experiment. Use the lowest concentration that maintains maximal on-target degradation while minimizing off-target effects. High concentrations can lead to non-specific interactions. |
| Lack of selectivity of the PROTAC molecule | 1. Compare proteomics data from your active PROTAC vs. an inactive control. This helps distinguish target-dependent vs. independent off-target effects. 2. Re-engineer the PROTAC. Consider altering the linker length or attachment point, as this can dramatically affect selectivity. Even single-atom changes can matter. 3. Modify the warhead to reduce its affinity for known off-targets. |
| "Hook Effect" | At very high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-VHL) can dominate over the productive ternary complex, which can sometimes lead to off-target effects. Ensure you are working on the left side of the bell-shaped dose-response curve. |
Problem 3: Inconsistent or no degradation of the target protein is observed.
| Possible Cause | Recommended Solution |
| Suboptimal linker length/composition | The PEG3 linker may not be optimal for your specific target. An improper distance or orientation can prevent the formation of a stable ternary complex. 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG5) to find the optimal length for ternary complex formation. |
| Poor cell permeability | PROTACs are large molecules and may have poor membrane permeability. 1. Confirm cellular uptake of the PROTAC. 2. Evaluate target engagement in cells using assays like Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is reaching its target. |
| Inefficient ternary complex formation | Successful degradation depends on the cooperative formation of a stable ternary complex (Target-PROTAC-VHL). 1. Directly measure ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA. This can provide insight into system cooperativity. |
| Issues with cell line machinery | 1. Confirm the expression of VHL and other key components of the ubiquitin-proteasome system in your cell line. 2. Check the protein turnover rate. If your target protein has a very long half-life, you may need longer incubation times to observe degradation. |
Key Experimental Protocols
Global Proteomics for Off-Target Profiling
This method provides an unbiased view of protein changes across the proteome in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to mid-log phase. Treat with the active PROTAC, an inactive control PROTAC, and a vehicle control (e.g., DMSO) at various concentrations and time points.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
TMT Labeling (Optional but Recommended): Label peptides from different conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis:
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).
-
Perform statistical analysis (e.g., t-test) to identify proteins with significant abundance changes between PROTAC-treated and control groups.
-
Filter results to identify proteins that are significantly downregulated by the active PROTAC but not the inactive control.
-
Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
SPR can measure the formation, stability, and kinetics of the Target-PROTAC-E3 ligase ternary complex.
Methodology:
-
Immobilization: Covalently immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto an SPR sensor chip surface.
-
Binary Interaction Analysis (PROTAC to VHL): Inject varying concentrations of the PROTAC over the VCB-coated surface to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the purified target protein over the VCB surface.
-
Data Analysis: An increase in the SPR response signal (RU) compared to the binary interaction signal (PROTAC alone) indicates the formation of the ternary complex. The data can be fit to determine the affinity and cooperativity of the complex.
Visualizations and Diagrams
Caption: Experimental workflow for characterizing a new PROTAC and troubleshooting off-target effects.
Caption: Decision tree for troubleshooting the root cause of unexpected PROTAC cytotoxicity.
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy (Hypothetical Data Based on Literature Trends)
Studies have shown that linker length is crucial for degradation activity. The optimal length is target-dependent.
| PROTAC Candidate | Linker Composition | Linker Length (atoms) | Target DC50 (nM) | Notes |
| Compound A-1 | PEG2 | 8 | > 1000 | Poor degradation, likely too short for effective ternary complex formation. |
| Compound A-2 | PEG3 | 11 | 25 | Optimal degradation observed. |
| Compound A-3 | PEG4 | 14 | 80 | Reduced potency, possibly due to a less stable ternary complex conformation. |
| Compound A-4 | PEG5 | 17 | 250 | Further loss of potency; linker may be too flexible or long. |
Table 2: Typical Concentration Ranges for Key Assays
| Assay | Purpose | Typical Concentration Range |
| Western Blot | Assess target degradation | 1 nM - 10 µM (dose-response) |
| Cell Viability | Measure cytotoxicity (IC50) | 1 nM - 50 µM |
| Global Proteomics | Identify on- and off-targets | 1-3 concentrations around the target DC50 |
| SPR | Measure ternary complex formation | Analyte: 10 nM - 5 µM |
| CETSA | Confirm cellular target engagement | 1 µM - 50 µM |
| AlphaLISA | Measure ternary complex formation | 0.1 nM - 10 µM (often shows hook effect) |
References
challenges in the purification of VH032-conjugated PROTACs from reaction mixtures
Welcome to the technical support center for the purification of VH032-conjugated PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex molecules from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of VH032-conjugated PROTACs?
A1: Common impurities can originate from starting materials, reagents, and side reactions. These may include:
-
Unreacted VH032 ligand or its derivatives.
-
Unreacted warhead (target-binding ligand).
-
Incompletely coupled intermediates (e.g., VH032-linker).
-
Side products from the coupling reaction (e.g., products of side reactions of reactive functional groups).
-
Reagents and catalysts used in the synthesis, such as coupling agents (e.g., HATU, HOBt) and bases (e.g., DIPEA).
-
Degradation products of the PROTAC molecule itself, as PROTACs can sometimes be unstable.[1]
Q2: Which chromatographic technique is best suited for the purification of VH032-conjugated PROTACs?
A2: The choice of chromatographic technique depends on the specific properties of the PROTAC molecule, such as its polarity and solubility. Both normal-phase and reversed-phase flash chromatography are commonly used for initial purification, while preparative HPLC is often employed for final purification to achieve high purity.[2][3][4]
-
Normal-Phase Chromatography: This technique is suitable for less polar PROTACs. It utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[4]
-
Reversed-Phase Chromatography: This is often the method of choice for polar PROTACs. It uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). Due to the often polar nature of PROTACs, reversed-phase chromatography is frequently more effective.
Q3: How can I effectively remove residual solvents like DMSO or DMF from my purified PROTAC sample?
A3: High-boiling point solvents like DMSO and DMF can be challenging to remove completely. Here are a few strategies:
-
Lyophilization (Freeze-Drying): If the PROTAC is soluble in a solvent system like water/acetonitrile or water/t-butanol, lyophilization can be very effective at removing residual solvents.
-
High-Vacuum Drying: Prolonged drying under high vacuum, sometimes with gentle heating (if the compound is stable), can help remove these solvents.
-
Solvent Exchange: Dissolve the sample in a small amount of a suitable solvent in which the PROTAC is soluble but the high-boiling solvent is miscible (e.g., dichloromethane for DMF). Then, precipitate the PROTAC by adding a non-solvent. Alternatively, perform a series of co-evaporations with a lower-boiling point solvent like toluene.
-
Preparative HPLC: A final purification step using preparative HPLC with a volatile mobile phase (e.g., acetonitrile/water with formic acid or ammonia) is highly effective for removing non-volatile solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of VH032-conjugated PROTACs.
Problem 1: Poor Separation of the PROTAC from Starting Materials in Flash Chromatography.
-
Possible Cause: The chosen solvent system has suboptimal selectivity for the PROTAC and the impurities.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a flash column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. Aim for a significant difference in the retention factor (Rf) values between your product and the major impurities. For normal phase, an ideal Rf for the product is typically between 0.2 and 0.4.
-
Solvent System Modification:
-
Normal Phase: If the compound is streaking or has a very low Rf, increase the polarity of the mobile phase. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.
-
Reversed Phase: If the compound elutes too quickly, decrease the organic content in the mobile phase. Common solvent systems are water/acetonitrile or water/methanol. Adding modifiers like formic acid or trifluoroacetic acid (TFA) for acidic compounds, or ammonia for basic compounds, can improve separation.
-
-
Switch Chromatography Mode: If a good separation cannot be achieved in normal phase, consider switching to reversed-phase chromatography, or vice versa. PROTACs are often large and can have both polar and non-polar regions, making one mode significantly better than the other.
-
Problem 2: The PROTAC appears to be degrading on the silica gel column during normal-phase chromatography.
-
Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. The VH032 moiety or the linker may be susceptible to hydrolysis or other reactions on the acidic silica surface.
-
Troubleshooting Steps:
-
Use Deactivated Silica: Employ silica gel that has been treated with a neutralizing agent. You can prepare this by adding a small percentage (e.g., 1%) of triethylamine or ammonia to the mobile phase during column packing and elution.
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a bonded stationary phase like diol or amino-propyl silica.
-
Switch to Reversed-Phase Chromatography: Reversed-phase chromatography is generally performed under less harsh conditions and is often a better choice for compounds that are unstable on silica.
-
Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation to minimize the time the compound is in contact with the stationary phase.
-
Problem 3: The PROTAC product is not dissolving well for loading onto the chromatography column.
-
Possible Cause: PROTACs are often large molecules with complex structures and can have poor solubility in common chromatography loading solvents.
-
Troubleshooting Steps:
-
Dry Loading: Instead of dissolving the sample and loading it directly onto the column (wet loading), use the dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column. This method often leads to better peak shapes and resolution.
-
Find a Stronger, Compatible Loading Solvent: If wet loading is necessary, experiment with different solvents to find one that fully dissolves your compound but is still a weak solvent with respect to the mobile phase to ensure good initial binding to the column. For reversed-phase, this might be a small amount of DMSO, DMF, or methanol. For normal-phase, a minimal amount of dichloromethane or chloroform could be used.
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for VH032-Conjugated PROTACs
| Technique | Stationary Phase | Mobile Phase | Best For | Advantages | Disadvantages |
| Normal-Phase Flash Chromatography | Silica Gel, Alumina | Non-polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol) | Less polar PROTACs | Fast, cost-effective for large quantities. | Can cause degradation of sensitive compounds; poor separation for very polar molecules. |
| Reversed-Phase Flash Chromatography | C18-Silica | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Polar and amphiphilic PROTACs | Good for polar compounds; less likely to cause degradation. | More expensive stationary phase; fractions contain water which requires longer evaporation times. |
| Preparative HPLC | C18-Silica (most common) | Polar (e.g., Water/Acetonitrile with additives) | Final high-purity polishing | High resolution and purity. | Lower loading capacity; more expensive; slower for large quantities. |
Experimental Protocols
Protocol 1: General Workflow for Purification of a VH032-Conjugated PROTAC
-
Reaction Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble impurities and reagents. This typically involves extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water and brine.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Initial Purification by Flash Chromatography:
-
Perform TLC analysis to determine the optimal solvent system.
-
Choose between normal-phase or reversed-phase flash chromatography based on the polarity of your PROTAC.
-
Pack the column and load the sample (wet or dry loading).
-
Elute the compound using the predetermined solvent system (isocratic or gradient).
-
Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
-
Final Purification by Preparative HPLC (if necessary):
-
Combine the pure fractions from flash chromatography and concentrate them.
-
Dissolve the partially purified product in a suitable solvent for injection.
-
Purify the PROTAC using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).
-
Collect the peak corresponding to the desired product.
-
-
Product Isolation and Characterization:
-
Remove the HPLC solvents, typically by lyophilization.
-
Characterize the final product for identity and purity using analytical techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR (¹H and ¹³C).
-
Protocol 2: Characterization of PROTAC Purity by LC-MS
-
Sample Preparation: Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
LC Method:
-
Column: Use a standard analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for PROTACs.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the PROTAC (e.g., m/z 200-2000).
-
-
Data Analysis:
-
Integrate the peak corresponding to your PROTAC in the total ion chromatogram (TIC).
-
Determine the purity by calculating the area percentage of the product peak relative to the total area of all peaks.
-
Confirm the identity of the product by comparing the observed mass-to-charge ratio (m/z) in the mass spectrum with the calculated value.
-
Visualizations
References
optimizing linker length and composition for enhanced PROTAC activity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on optimizing linker length and composition for enhanced PROTAC (Proteolysis Targeting Chimera) activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not just a passive spacer; its length, composition, and attachment points are crucial for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[2][3][4] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most prevalent linkers are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.
-
Alkyl Chains: These are synthetically straightforward and provide significant conformational flexibility. However, they are generally hydrophobic, which can negatively impact the PROTAC's aqueous solubility.
-
PEG Linkers: Composed of repeating ethylene glycol units, these linkers are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC. Approximately 54-55% of reported PROTACs utilize PEG-containing linkers.
-
Rigid Linkers: There is growing interest in more rigid linkers that incorporate structures like piperazine, piperidine, or triazole rings to pre-organize the PROTAC into a bioactive conformation and enhance metabolic stability.
Q3: How does linker length impact PROTAC activity?
A3: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation.
-
Too long: A linker that is too long may not effectively bring the two proteins into close enough proximity, leading to the formation of unproductive ternary complexes where key lysine residues on the target are not properly positioned for ubiquitination.
-
Optimal length: The ideal length facilitates a stable and productive ternary complex, leading to efficient degradation. For example, in studies targeting TBK1, linkers shorter than 12 atoms showed no degradation, while those between 12 and 29 atoms were effective.
Q4: How does linker composition influence overall PROTAC properties?
A4: Linker composition significantly affects a PROTAC's physicochemical properties, which are crucial for its development as a therapeutic agent. The composition influences solubility, cell permeability, and metabolic stability. For instance, hydrophilic PEG linkers can improve solubility, while more hydrophobic alkyl linkers may enhance cell penetration. The inclusion of rigid motifs like triazole rings can improve metabolic stability.
Q5: Are there any universal rules for designing the optimal PROTAC linker?
A5: Currently, there are no universally accepted rules for designing a potent PROTAC linker from scratch for any given POI-E3 ligase pair. Linker optimization often requires significant empirical trial and error, involving the synthesis and testing of large libraries of compounds with varying lengths and compositions. However, general guidelines include starting with commonly used motifs like PEG or alkyl chains, systematically varying the length, and ensuring the linker attachment points are at solvent-exposed regions of the ligands to preserve binding affinity.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I see no significant protein degradation.
-
Likely Cause: This is a common issue that often points to problems with ternary complex formation or cell permeability. Even with strong binary affinities, the system may not be productive.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The linker's length or composition may be suboptimal for forming a stable ternary complex. Synthesize and test a series of PROTACs with varying linker lengths (e.g., adding or removing 2-3 atoms or single PEG units at a time).
-
Evaluate Ternary Complex Formation Directly: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to confirm whether your PROTAC can form a ternary complex with the POI and E3 ligase. A lack of ternary complex formation despite good binary binding is a strong indicator that the linker design is flawed.
-
Assess Cell Permeability: PROTACs are large molecules and often suffer from poor cell permeability. Confirm that the PROTAC is reaching its intracellular target using a cellular target engagement assay (e.g., NanoBRET, CETSA) or a permeability assay. If permeability is low, modify the linker to improve physicochemical properties, such as by tuning its hydrophilicity.
-
Check E3 Ligase Expression: Ensure the recruited E3 ligase (e.g., Cereblon, VHL) is sufficiently expressed in your experimental cell line via Western Blot or qPCR.
-
Problem 2: My dose-response curve is bell-shaped (a "hook effect"), with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect." This occurs when excessive PROTAC concentrations lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that compete with and inhibit the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Repeat the experiment using a wider and more granular range of concentrations (e.g., from 1 pM to 100 µM) to fully characterize the bell-shaped curve.
-
Identify Optimal Concentration (Dmax): From the curve, determine the optimal concentration that achieves the maximum degradation (Dmax).
-
Adjust Experimental Concentrations: For all future experiments, use concentrations at or below the determined Dmax to avoid the hook effect and ensure you are working in a productive concentration range.
-
Problem 3: My PROTAC shows very low degradation efficacy (low Dmax) and/or poor potency (high DC50).
-
Likely Cause: This suggests that the ternary complex, if it forms, is not stable or conformationally optimal for efficient ubiquitination. It can also be related to poor compound properties.
-
Troubleshooting Steps:
-
Systematically Optimize Linker Length & Composition: As the primary step, screen a library of linkers with varied lengths and compositions (e.g., flexible PEG vs. more rigid alkyl/cyclic structures). Even subtle changes can dramatically impact efficacy.
-
Change Linker Attachment Points: The exit vector from the warhead or E3 ligase ligand is critical. If possible, synthesize isomers with the linker attached at different solvent-exposed positions on the ligands.
-
Verify Compound Integrity: Ensure the PROTAC stock solution is fresh and the compound has not degraded during storage.
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration to determine the ideal endpoint.
-
Quantitative Data Summary
The choice of linker length and composition directly impacts PROTAC potency (DC50) and efficacy (Dmax). The optimal design is target-dependent and must be determined empirically.
Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Composition on CRBN Degradation in HEK293T Cells
| Linker Composition | Description | Degradation Efficacy |
| Alkyl Chain | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG Chain | Three PEG units (nine atoms) | Weak/No degradation |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to quantify changes in target protein levels following PROTAC treatment.
-
Cell Seeding: Plate cells in 6- or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs in cell culture media. Aspirate the old media from the cells and add the PROTAC-containing media. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (typically 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein.
-
Incubate simultaneously or separately with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general workflow to assess the formation and stability of the ternary complex.
-
Immobilization: Covalently immobilize either the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) or the target protein onto an SPR sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD). This confirms the PROTAC binds its first partner.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the SPR response signal (measured in Response Units, RU) compared to the signal from the binary interaction alone indicates the formation of the ternary complex. Kinetic analysis of these sensorgrams can be used to determine the affinity and stability of the ternary complex and calculate the cooperativity factor.
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay measures the downstream effect of target protein degradation on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compounds for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The PROTAC mechanism of action, from recruitment to degradation.
Caption: An iterative workflow for optimizing PROTAC linker design.
Caption: A decision tree for troubleshooting low PROTAC activity.
References
troubleshooting PROTAC degradation assays using VH032-based degraders
Welcome to the technical support center for VH032-based PROTAC degradation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions related to the use of PROTACs that utilize the VH032 ligand to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Troubleshooting Guide
This guide provides solutions to common problems encountered during PROTAC degradation experiments.
Problem 1: No or weak degradation of the target protein is observed.
If you are not observing the expected degradation of your protein of interest (POI), consider the following potential causes and solutions.
-
Question: I don't see any degradation of my target protein. What should I check first?
Answer: First, ensure the fundamentals of your experimental setup are correct. This includes verifying the integrity and concentration of your VH032-based PROTAC, confirming the expression of both the target protein and the VHL E3 ligase in your chosen cell line, and ensuring the incubation time and concentration range of the PROTAC are appropriate.[1] It's crucial to perform a dose-response experiment over a broad concentration range (e.g., 0.01 nM to 100 µM) to capture the full degradation profile.[2][3]
-
Question: How can I confirm that my PROTAC is cell-permeable and engaging the target and VHL?
Answer: Poor cell permeability is a common issue with PROTACs due to their larger size.[4] You can assess target engagement in cells using techniques like the NanoBRET™ Target Engagement Assay.[5] This assay can help determine if the PROTAC is reaching its intracellular targets. Additionally, biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the binary binding of your PROTAC to both the purified POI and VHL in vitro.
-
Question: What if my cell line doesn't express sufficient levels of VHL?
Answer: The abundance of the E3 ligase is critical for PROTAC efficacy. You should confirm VHL expression levels in your cell line using Western blotting or qPCR. If VHL expression is low, consider using a different cell line known to have higher VHL levels or engineering your current cell line to overexpress VHL.
-
Question: Could the linker design of my VH032-PROTAC be the issue?
Answer: Yes, the linker composition and length are critical for the formation of a productive ternary complex. If the linker is not optimal, it may not allow for the proper orientation of the POI and VHL for ubiquitination to occur. It may be necessary to synthesize and test a panel of PROTACs with different linkers to identify one that is effective.
Problem 2: A "hook effect" is observed, with decreased degradation at high PROTAC concentrations.
The hook effect is a characteristic phenomenon for many PROTACs where the degradation efficiency decreases at higher concentrations, resulting in a bell-shaped dose-response curve.
-
Question: Why does my target protein degradation decrease at high PROTAC concentrations?
Answer: This is known as the "hook effect" and is caused by the formation of non-productive binary complexes at high PROTAC concentrations. At excessive concentrations, the PROTAC can independently bind to either the target protein or the VHL E3 ligase, preventing the formation of the productive ternary complex (POI-PROTAC-VHL) required for degradation.
-
Question: How can I mitigate the hook effect in my experiments?
Answer: The primary way to manage the hook effect is to perform a detailed dose-response analysis to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which 50% of the target protein is degraded (DC50). For subsequent experiments, use concentrations at or below the Dmax. A time-course experiment can also help determine the optimal treatment duration.
-
Question: Does the hook effect mean my PROTAC is not a good degrader?
Answer: Not necessarily. The presence of a hook effect is a common feature of PROTACs and confirms the ternary complex-dependent mechanism of action. The key is to identify the "sweet spot" of concentration that yields maximal degradation. However, a very pronounced hook effect at low concentrations might indicate a need for further optimization of the PROTAC's design to improve ternary complex stability.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a PROTAC degradation experiment?
A1: To ensure the observed degradation is specific and on-target, the following controls are crucial:
-
Vehicle Control (e.g., DMSO): To establish the baseline protein level.
-
Inactive Control PROTAC: A structurally similar molecule that cannot form a productive ternary complex. This can be achieved by modifying the VH032 moiety to abolish VHL binding (e.g., by inverting the stereochemistry of the hydroxyproline residue) or by modifying the warhead to prevent binding to the target protein.
-
Proteasome Inhibitor (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the degradation of the target protein, confirming that the degradation is proteasome-dependent.
-
Parental Ligands: Competition with the individual warhead and VH032 ligands can confirm that degradation is dependent on the formation of the ternary complex.
Q2: How do I design an inactive control for my VH032-based PROTAC?
A2: A common and effective strategy for creating an inactive control for a VH032-based PROTAC is to use a diastereomer. Specifically, the stereochemistry at the hydroxyproline moiety of VH032 is critical for VHL binding. Synthesizing a version of your PROTAC with the opposite stereoisomer at this position will typically abolish VHL binding while maintaining similar physical properties to the active PROTAC.
Q3: What are potential off-target effects of VH032-based degraders?
A3: While VH032 is known to be a highly specific and selective ligand for VHL, it's important to consider potential off-target effects. High concentrations of VH032-based PROTACs could potentially lead to cytotoxicity or other off-target effects unrelated to the intended degradation pathway. Thorough characterization, including the use of inactive controls and proteomics-based approaches, can help identify and rule out significant off-target protein degradation.
Q4: What is the typical workflow for characterizing a new VH032-based PROTAC?
A4: A standard workflow includes:
-
Biochemical Confirmation: Verify binary binding of the PROTAC to both the purified target protein and VHL using methods like SPR or ITC.
-
Cellular Target Engagement: Confirm the PROTAC can enter cells and bind to its targets using assays like NanoBRET™.
-
Dose-Response Degradation Analysis: Perform a Western blot or an alternative quantitative method to determine the DC50 and Dmax of the PROTAC in a relevant cell line.
-
Time-Course Analysis: Evaluate the kinetics of degradation at an optimal concentration.
-
Mechanistic Validation: Use inactive controls and proteasome inhibitors to confirm the mechanism of action.
-
Selectivity Profiling: Assess the selectivity of the degrader across the proteome, for example, using mass spectrometry-based proteomics.
Data Presentation
Table 1: Example Dose-Response Data for a VH032-Based PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 45 (Hook Effect) |
| 10000 | 80 (Hook Effect) |
This table illustrates a typical dose-response with a hook effect, where maximal degradation is observed at 100 nM and efficacy decreases at higher concentrations.
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% is desirable |
| t1/2 | The time required to degrade 50% of the target protein at a given concentration. | Minutes to hours |
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50
-
Cell Seeding: Plate cells in 12-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your VH032-based PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.
-
Treatment: Treat the cells with the varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the VH032-based PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action for a VH032-based PROTAC.
Caption: Troubleshooting workflow for no/weak degradation.
References
- 1. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Target Protein Degradation by VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VH032-based Proteolysis Targeting Chimeras (PROTACs) with alternative protein degradation technologies. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.
Introduction to VH032-Based PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate target proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase.[1] PROTACs incorporating VH032 can effectively recruit the VHL E3 ligase to the target protein, leading to its degradation. The validation of this degradation process is critical in the development of novel therapeutics and research tools.
Comparative Performance of VH032-Based PROTACs
The efficacy of a PROTAC is primarily determined by its potency (DC50 - the concentration required to degrade 50% of the target protein) and its maximal degradation level (Dmax). A lower DC50 and a higher Dmax indicate a more effective PROTAC. This section compares the performance of VH032-based PROTACs against those utilizing the more common Cereblon (CRBN) E3 ligase ligand.
| Target Protein | E3 Ligase Ligand | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KRAS G12C | VH032 | VHL-based degrader | NCI-H358 | 100 | >90 | [2] |
| CRBN | CRBN-based degrader | NCI-H358 | 30 | >90 | [2] | |
| c-Met | VH032 | Compound 1 | MKN45 | ~100 | >90 | [3] |
| CRBN | Compound 2 | MKN45 | ~30 | >90 | [3] | |
| BET Proteins | VH032 | ARV-771 | 22Rv1 | <1 | >95 | |
| CRBN | VH032 | TD-165 | HEK293T | 20.4 | 99.6 | |
| VH032 | TD-158 | HEK293T | 44.5 | 97.1 |
Key Experiments for Validating Protein Degradation
Accurate and robust validation of PROTAC-mediated protein degradation is essential. The following are key experimental protocols to confirm the mechanism of action and specificity of a VH032-based PROTAC.
Western Blot for Quantifying Protein Degradation
Western blotting is the most common method to visualize and quantify the reduction in target protein levels following PROTAC treatment.
Experimental Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ubiquitination Assay to Confirm Mechanism of Action
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system. An increase in the ubiquitination of the target protein upon PROTAC treatment is a key indicator.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a positive control for accumulating ubiquitinated proteins. Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C to form antibody-protein complexes.
-
Add Protein A/G magnetic beads to the lysates and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above.
-
Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated forms of the target protein. A smear or ladder of high molecular weight bands indicates polyubiquitination.
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Co-IP is used to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC action.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, vehicle control, and ideally a negative control PROTAC (e.g., an inactive epimer). To stabilize the ternary complex, it is often necessary to pre-treat cells with a proteasome inhibitor. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL) or the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the co-immunoprecipitated proteins.
-
Perform Western blotting and probe for the presence of the other components of the ternary complex. For example, if you immunoprecipitated with a VHL antibody, you would probe for the target protein.
-
Negative Control Experiments for Specificity Validation
To ensure that the observed protein degradation is a direct result of the PROTAC's intended mechanism, several control experiments are crucial:
-
Inactive Epimer/Diastereomer Control: Synthesize a stereoisomer of the PROTAC where the E3 ligase-binding moiety is in an inactive configuration (e.g., the epimer of the hydroxyproline in VH032). This control should still bind to the target protein but will not recruit the E3 ligase, and therefore should not induce degradation.
-
Target-Binding Deficient Control: Modify the "warhead" of the PROTAC so that it no longer binds to the target protein. This control should not induce degradation.
-
E3 Ligase Knockout/Knockdown Cells: Perform the degradation experiment in cells where the specific E3 ligase (e.g., VHL) has been knocked out or knocked down. The VH032-based PROTAC should not be effective in these cells.
-
Competition Experiments: Co-treat cells with the PROTAC and an excess of the free E3 ligase ligand (VH032) or the free target-binding ligand. The free ligands should compete with the PROTAC for binding and rescue the degradation of the target protein.
Visualizing the PROTAC Mechanism and Experimental Workflows
dot
Caption: Mechanism of action of a VH032-based PROTAC.
dot
Caption: Experimental workflow for Western Blot analysis.
dot
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
Validating the degradation of a target protein by a VH032-based PROTAC requires a multi-faceted approach. Quantitative assessment of protein degradation by Western blot, confirmation of the ubiquitination-dependent mechanism, and verification of ternary complex formation are essential steps. Furthermore, rigorous negative control experiments are paramount to ensure the specificity of the PROTAC. While CRBN-based PROTACs may offer higher potency in some cases, VH032-based degraders provide a valuable alternative, particularly when considering factors such as tissue expression of the E3 ligase and potential off-target effects of CRBN ligands. The experimental framework provided in this guide offers a robust strategy for the comprehensive validation of novel VH032-based PROTACs.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. lifesensors.com [lifesensors.com]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Target Protein Knockdown: A Comparative Guide to VH032-PROTACs using Western Blot Analysis
For researchers, scientists, and professionals in drug development, the precise confirmation of target protein knockdown is a critical step in the validation of PROTACs (Proteolysis Targeting Chimeras). This guide provides a comparative analysis of the efficacy of VH032-PROTACs in mediating target protein degradation, with a focus on Western blot analysis as the confirmatory method. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
VH032 is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and serves as a crucial component in the design of many PROTACs. By recruiting VHL to a specific protein of interest, VH032-based PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein. This guide delves into the experimental evidence supporting the efficacy of VH032-PROTACs against various protein targets and compares their performance with alternative PROTAC designs.
Comparative Analysis of Protein Knockdown
Western blot analysis is a cornerstone technique for quantifying the reduction in target protein levels following PROTAC treatment. The following tables summarize quantitative data from studies utilizing VH032-PROTACs to degrade specific target proteins.
Case Study 1: BRD4 Degradation
A direct comparison between a VHL-recruiting PROTAC (MZ1, containing a VH032 derivative) and a Cereblon (CRBN)-recruiting PROTAC (dBET1) for the degradation of the bromodomain-containing protein 4 (BRD4) highlights the potent activity of the VHL-based degrader.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 (VH032-based) | VHL | BRD4 | HEK293 | Not explicitly stated, but faster and more stable degradation observed | >90% |
| dBET1 | CRBN | BRD4 | HEK293 | Slower degradation kinetics compared to MZ1 | >90% |
Data compiled from studies showing faster and more stable ternary complex formation with the VHL-recruiting PROTAC, leading to more efficient degradation kinetics[1].
Case Study 2: ITK and AURKA Degradation
A study investigating the degradation of Interleukin-2-inducible T-cell kinase (ITK) and Aurora Kinase A (AURKA) using VH032-based PROTACs demonstrated dose-dependent degradation of ITK, while AURKA showed only a weak reduction in protein levels.
| PROTAC | Target Protein | Cell Line | Concentration (µM) | Remaining Protein Level (%) |
| PROTAC 4-a (VH032-based) | ITK | Jurkat | 1 | ~20% |
| PROTAC 6-b (VH032-based) | ITK | Jurkat | 1 | ~40% |
| PROTAC 4-a (VH032-based) | AURKA | Jurkat | 1 | ~80% |
| PROTAC 6-b (VH032-based) | AURKA | Jurkat | 1 | ~90% |
Data extrapolated from Western blot images in a study by GCF et al.[2]. The study also included negative controls with an inactive VHL ligand, which showed no degradation, confirming the VHL-dependent mechanism.
Case Study 3: CDK6 Degradation
Systematic exploration of PROTACs for Cyclin-dependent kinase 6 (CDK6) degradation has shown that VHL-based PROTACs can achieve potent and selective degradation.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) |
| VHL-based PROTACs (various) | VHL | CDK6 | MM.1S | Ranged from potent to moderate |
| CRBN-based PROTACs (various) | CRBN | CDK6 | MM.1S | Potent degradation also observed |
This table summarizes findings from a study that systematically explored different E3 ligases for CDK6 degradation, indicating that both VHL and CRBN-based PROTACs can be effective[3].
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams, generated using Graphviz, depict the signaling pathway of VH032-PROTAC action and the experimental workflow of a Western blot analysis.
Caption: Mechanism of VH032-PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol provides a step-by-step guide for performing a Western blot to quantify target protein knockdown by VH032-PROTACs.
Materials:
-
Cell culture reagents
-
VH032-PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of VH032-PROTAC concentrations. A 3-fold serial dilution starting from 10 µM is a good starting point. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the antibody incubation steps for the loading control protein.
-
-
Signal Detection and Data Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the corresponding loading control intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Conclusion
VH032-PROTACs have demonstrated significant efficacy in degrading a range of target proteins. Western blot analysis remains a robust and essential tool for the quantitative assessment of this degradation. By providing a direct comparison with alternative PROTACs and a detailed experimental protocol, this guide aims to equip researchers with the necessary information to confidently validate the activity of their VH032-based degraders and advance their drug discovery efforts. The choice of E3 ligase recruiter can significantly impact the degradation kinetics and efficiency, making comparative studies crucial for optimizing PROTAC design.
References
Measuring Protein Degradation by VH032-PROTACs: A Comparative Guide to Quantitative Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation as a therapeutic strategy. VH032 is a potent and widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming the basis for a significant class of PROTACs.[1][2] Accurate and robust measurement of the degradation of a target protein of interest (POI) is critical for the development and optimization of these novel therapeutics. This guide provides a comprehensive comparison of quantitative mass spectrometry with other common techniques for assessing the efficacy of VH032-PROTACs, supported by experimental data and detailed protocols.
Comparison of Key Methodologies
Choosing the appropriate analytical method is crucial for characterizing the activity of VH032-PROTACs. While Western Blotting remains a foundational technique, quantitative mass spectrometry offers a more comprehensive and unbiased view of proteome-wide effects. Other methods, such as immunoassays and reporter assays, provide alternatives with specific advantages in throughput or live-cell analysis.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Quantitative Mass Spectrometry (e.g., TMT, SILAC) | Unbiased identification and quantification of thousands of proteins in a sample.[3] | - High-throughput and comprehensive proteome coverage.- Can identify off-target effects and downstream pathway modulations.[4]- Highly quantitative and reproducible.[5]- Does not require a specific antibody for the target protein. | - Requires specialized equipment and expertise.- Data analysis can be complex.- Higher cost per sample compared to other methods. | - Log2 fold change of protein abundance.- Volcano plots showing significantly up- or down-regulated proteins.- Pathway analysis of affected proteins. |
| Western Blot | Antibody-based detection of a specific protein separated by size. | - Widely accessible and relatively inexpensive.- Provides visual confirmation of protein degradation. | - Semi-quantitative and can have high variability.- Dependent on the availability of high-quality, specific antibodies.- Low throughput.- Signal intensity may not be in the linear range of detection. | - Band intensity representing protein levels.- DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. |
| Immunoassays (e.g., ELISA, In-Cell Western™) | Antibody-based quantification of a specific protein in a plate-based format. | - Higher throughput than traditional Western Blot.- More quantitative than Western Blot. | - Dependent on specific and high-quality antibodies.- Can be susceptible to matrix effects. | - Absorbance or fluorescence signal proportional to protein amount.- DC50 and Dmax values. |
| Reporter Assays (e.g., NanoBRET/HiBiT) | Genetically encoded tags (e.g., luciferase) fused to the target protein to monitor its levels in live cells. | - Enables real-time, kinetic measurements of protein degradation in live cells.- High-throughput screening capabilities. | - Requires genetic modification of cells, which may not reflect endogenous protein behavior.- The tag could potentially interfere with protein function or degradation. | - Luminescence or fluorescence signal over time.- Degradation rates, DC50, and Dmax values. |
Quantitative Data Presentation
Mass spectrometry-based proteomics provides a global and unbiased view of the cellular response to VH032-PROTAC treatment. The following table summarizes hypothetical quantitative data for a VH032-PROTAC targeting Bromodomain-containing protein 4 (BRD4), a common target for this class of degraders.
Table 1: Quantitative Proteomic Analysis of a VH032-BRD4 PROTAC
| Protein | Function | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| BRD4 | Target Protein, Transcriptional Regulator | -3.5 | < 0.001 |
| BRD2 | Off-Target BET Family Member | -1.2 | < 0.05 |
| BRD3 | Off-Target BET Family Member | -0.8 | > 0.05 |
| MYC | Downstream Target of BRD4 | -2.1 | < 0.01 |
| VHL | E3 Ligase Recruited by PROTAC | 0.2 | > 0.05 |
| HIF1A | Substrate of VHL | 1.5 | < 0.05 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reproducible and reliable data.
Protocol 1: Quantitative Mass Spectrometry (Tandem Mass Tagging - TMT)
This protocol provides a general workflow for quantitative proteomic analysis of VH032-PROTAC-treated cells using TMT labeling.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the VH032-PROTAC at various concentrations and time points. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion with trypsin overnight at 37°C.
-
TMT Labeling: Label the resulting peptide samples with the appropriate TMT reagents according to the manufacturer's instructions.
-
Peptide Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Perform protein identification and quantification, normalizing the data to the total peptide amount. Statistical analysis is then used to identify proteins with significant changes in abundance.
Protocol 2: Western Blot Analysis
This protocol details the steps for validating the degradation of a target protein by a VH032-PROTAC.
-
Cell Culture and Treatment: Plate cells and treat with the VH032-PROTAC and vehicle control as described for the mass spectrometry protocol.
-
Cell Lysis: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Mandatory Visualizations
Diagrams illustrating the key processes and workflows provide a clear understanding of the experimental design and the mechanism of action of VH032-PROTACs.
Caption: Mechanism of VH032-PROTAC-mediated protein degradation.
Caption: Experimental workflow for quantitative mass spectrometry.
Caption: VH032-PROTACs can affect the hypoxia signaling pathway.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degrader [proteomics.com]
- 5. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of VH032-Based PROTACs and Other E3 Ligase Ligands
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. The choice of this ligand significantly influences the PROTAC's efficacy, selectivity, and overall therapeutic potential.
This guide provides an objective comparison of PROTACs based on the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, with those utilizing other common E3 ligase ligands, such as Cereblon (CRBN) and Mouse Double Minute 2 homolog (MDM2) recruiters. We will delve into their mechanisms, compare their performance using experimental data, and provide detailed protocols for key assays.
General Mechanism of Action for PROTACs
PROTACs function by forming a ternary complex, bringing a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Comparative Analysis of E3 Ligase Ligands
The selection of an E3 ligase is a critical decision in PROTAC design. The most commonly recruited E3 ligases in clinical development are CRBN and VHL.[1][2]
VH032 for Von Hippel-Lindau (VHL)
VH032 is a potent and selective ligand that binds to the VHL E3 ligase with a dissociation constant (Kd) of 185 nM, disrupting the VHL:HIF-1α interaction.[3] It serves as a foundational component for many VHL-based PROTACs.
-
Advantages:
-
High Selectivity: VHL has a narrower range of natural substrates compared to CRBN, which can translate to higher selectivity and fewer off-target effects for VHL-based PROTACs.[]
-
Well-Characterized Binding: The interaction between VHL and its ligands is structurally well-defined, aiding in the rational design of PROTACs.
-
-
Disadvantages:
-
Tissue Expression: VHL expression can be low in certain solid tumors, which might necessitate higher concentrations of the PROTAC to achieve effective degradation.[]
-
Subcellular Localization: VHL is predominantly located in the cytoplasm, which may pose a challenge for degrading nuclear proteins.
-
Physicochemical Properties: VHL ligands can contribute to poor membrane permeability and low oral bioavailability in the resulting PROTACs, although chemical modifications are being explored to overcome this.
-
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.
-
Advantages:
-
Broad Applicability: CRBN is expressed in a wide range of tissues and can shuttle between the nucleus and cytoplasm, making it suitable for degrading both nuclear and cytoplasmic targets.
-
High Degradation Efficacy: CRBN-based PROTACs are often highly effective, particularly in hematopoietic cells where CRBN is abundant.
-
-
Disadvantages:
-
Substrate Promiscuity: CRBN's broad substrate scope can lead to the unintended degradation of other proteins, such as zinc-finger transcription factors, potentially causing dose-limiting side effects.
-
MDM2 Ligands
MDM2-based PROTACs utilize ligands like nutlin-3a. These PROTACs offer a unique dual mechanism of action.
-
Advantages:
-
Dual Action: Besides degrading the target protein, these PROTACs also inhibit the interaction between MDM2 and the tumor suppressor p53. This leads to the stabilization and activation of p53, which can induce apoptosis or cell cycle arrest in cancer cells.
-
-
Disadvantages:
-
Limited Use: Compared to VHL and CRBN, MDM2 has been less explored for PROTAC development.
-
Data Presentation: Comparison of E3 Ligase Ligands
| Feature | VH032 (VHL) | IMiDs (CRBN) | Nutlins (MDM2) |
| Binding Affinity (Kd) | ~185 nM for VH032 | Ligand-dependent (e.g., Pomalidomide ~39 nM) | Ligand-dependent |
| Common Ligands | VH032, VH298 | Thalidomide, Pomalidomide, Lenalidomide | Nutlin-3a |
| Subcellular Location | Predominantly Cytoplasmic | Nuclear and Cytoplasmic | Primarily Nuclear |
| Advantages | High selectivity | Broad target scope, effective for nuclear targets | Dual action: POI degradation + p53 stabilization |
| Disadvantages | Limited tissue expression, poor permeability | Potential for off-target effects | Less explored, p53-dependent efficacy |
Efficacy Comparison: VHL vs. CRBN-based PROTACs
Studies directly comparing VHL- and CRBN-based PROTACs for the same target have shown that efficacy is highly context-dependent. For instance, in the development of estrogen receptor α (ERα) degraders, VHL-based PROTACs initially showed significant degradation while CRBN-based versions did not. Conversely, for other targets like MDM2, CRBN-based PROTACs demonstrated potent and selective degradation. The choice of linker, attachment point, and target protein all play a crucial role in determining the superior E3 ligase for a given application.
| PROTAC Target | E3 Ligase Recruited | Key Finding |
| ERα | VHL (VH032-based) | Showed significant degradation of ERα. |
| ERα | CRBN | Initially showed no obvious protein degradation. |
| MDM2 | CRBN | Induced potent and selective degradation of MDM2. |
| CRBN | VHL | A VHL-CRBN PROTAC induced preferential degradation of CRBN over VHL. |
Experimental Protocols & Workflows
Assessing the efficacy of a novel PROTAC requires a series of robust biochemical and cellular assays. A cornerstone of this evaluation is quantifying the degradation of the target protein.
Key Experiment: Western Blot for Target Protein Degradation
This protocol outlines the steps to measure the reduction in target protein levels in cells treated with a PROTAC.
1. Materials and Reagents:
-
Cell culture medium and supplements
-
PROTAC of interest (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Experimental Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a DMSO-only vehicle control. Incubate for the desired time period (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the ECL substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine degradation. The DC₅₀ (concentration at which 50% degradation is achieved) can then be calculated.
Conclusion
The efficacy of a PROTAC is a complex interplay between its three components: the target ligand, the linker, and the E3 ligase ligand. VH032-based PROTACs offer the potential for high selectivity due to the nature of the VHL E3 ligase. However, challenges related to tissue expression and physicochemical properties must be considered. In contrast, CRBN-based PROTACs provide broad applicability and potent degradation, particularly for nuclear targets, but may carry a higher risk of off-target effects. The dual-action mechanism of MDM2-based PROTACs presents an exciting therapeutic strategy, especially in oncology.
Ultimately, the optimal choice of an E3 ligase ligand is not universal. It must be empirically determined and tailored to the specific protein of interest, its subcellular localization, the target disease, and the desired therapeutic window. A thorough understanding of the strengths and weaknesses of different E3 ligase platforms, supported by rigorous experimental validation, is paramount for the successful development of next-generation protein degraders.
References
A Comparative Guide to VH032-PEG3-acetylene and CRBN-Based Linkers for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase ligand. The choice of both the E3 ligase and the linker chemistry significantly impacts the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides an objective comparison between PROTACs developed using the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, VH032-PEG3-acetylene, and those utilizing linkers attached to a Cereblon (CRBN) ligand.
Overview of VHL and CRBN as E3 Ligases for PROTACs
VHL and CRBN are the two most predominantly utilized E3 ubiquitin ligases in PROTAC design.[] Their distinct characteristics offer different advantages and disadvantages that must be considered during the design of a novel PROTAC.
Table 1: General Comparison of VHL and CRBN as E3 Ligases for PROTACs
| Feature | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Ligand Characteristics | Larger, higher molecular weight, often leading to poorer cell permeability.[] | Smaller, more drug-like ligands (e.g., derivatives of thalidomide), often resulting in better cell permeability.[] |
| Binding Pocket | Well-defined, buried binding pocket, which can lead to higher selectivity.[] | Shallow, more promiscuous binding surface, which can sometimes lead to off-target effects.[] |
| Ternary Complex Kinetics | Forms relatively long-lived, stable ternary complexes. | Exhibits faster catalytic turnover rates. |
| Cellular Localization | Predominantly cytosolic. | Shuttles between the nucleus and cytoplasm. |
| Tissue Expression | High expression in the kidney and liver. | Ubiquitously expressed, with high levels in hematopoietic and neural tissues. |
| Potential Off-Target Effects | Generally considered to have fewer off-target effects due to the specific nature of its binding pocket. | CRBN ligands can induce the degradation of endogenous neosubstrates (e.g., zinc-finger transcription factors), which can lead to immunological side effects. |
The Role of the Linker: A Focus on PEG-Acetylene Chemistry
The linker is not merely a spacer but an active contributor to the PROTAC's biological activity. Its length, composition, and attachment points are critical parameters that must be optimized for each target-ligase pair. Polyethylene glycol (PEG) linkers are commonly employed to improve solubility and provide flexibility. The terminal acetylene group, as seen in this compound, is a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and modular synthesis of PROTAC libraries by readily conjugating the E3 ligase-linker moiety with a target protein binder containing an azide group.
PROTAC Signaling Pathway and Experimental Workflow
The mechanism of action for a PROTAC involves several key steps, from ternary complex formation to proteasomal degradation of the target protein. A typical experimental workflow to evaluate the efficacy of a novel PROTAC involves cell treatment, protein quantification, and dose-response analysis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Comparative Degradation Data: A Case Study
In a study by Girardini et al., a VHL-CRBN hetero-dimerizing PROTAC was synthesized. This molecule, which links a VHL ligand to a CRBN ligand, was designed to induce the degradation of one of the E3 ligases by hijacking the other. The results demonstrated a preferential and potent degradation of CRBN when recruited by the VHL-based part of the PROTAC.
Table 2: Degradation Efficacy of a VHL-CRBN Hetero-dimerizing PROTAC
| PROTAC Component | Target Protein | Cell Line | DC50 | Dmax | Reference |
| VHL Ligand | CRBN | HeLa | 200 nM | >95% | |
| CRBN Ligand | VHL | HeLa | Not significant | Not significant |
This data suggests that, in this specific context, recruiting VHL can lead to highly efficient degradation of its target, in this case, CRBN. The high Dmax value indicates that a near-complete knockdown of the target protein is achievable.
Experimental Protocols
1. Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the final conjugation step for creating a PROTAC using a target protein binder that has been functionalized with an azide group.
-
Materials:
-
This compound (commercially available)
-
Azide-functionalized target protein binder
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
-
Procedure:
-
Dissolve the azide-functionalized target protein binder and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent system.
-
Prepare fresh aqueous solutions of CuSO₄ (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).
-
To the reaction mixture, add the CuSO₄ solution (e.g., 0.1 equivalents) followed by the sodium ascorbate solution (e.g., 0.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
-
2. Western Blot for PROTAC-Induced Degradation
This protocol outlines the procedure for quantifying the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The choice between a VH032-based linker and a CRBN-based linker for PROTAC development is a critical decision that depends on the specific target protein, the desired pharmacokinetic properties, and the tolerance for potential off-target effects. VH032-based PROTACs may offer higher selectivity due to the nature of the VHL binding pocket, while CRBN-based PROTACs often exhibit better drug-like properties. The use of a PEG-acetylene linker provides a versatile and efficient method for PROTAC synthesis via click chemistry, applicable to both VHL and CRBN ligands. The experimental protocols provided herein offer a standardized approach to synthesize and evaluate the efficacy of novel PROTACs, enabling researchers to make informed decisions in the pursuit of new targeted protein degraders.
References
Assessing the Selectivity and Specificity of VH032-PROTACs in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase-recruiting ligand. VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, is a cornerstone in the development of many PROTACs.[1] This guide provides a comparative analysis of the selectivity and specificity of VH032-based PROTACs, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.
Unveiling the Selectivity Profile: VH032-PROTACs vs. Alternatives
The choice of E3 ligase ligand can significantly influence a PROTAC's degradation efficiency, selectivity, and potential off-target effects. While VH032-based PROTACs are widely used, it is crucial to compare their performance with alternatives, such as those recruiting the Cereblon (CRBN) E3 ligase.
A primary advantage of VHL-based PROTACs is their generally lower propensity for "molecular glue"-like behavior, which can lead to the degradation of off-target proteins. This often results in a more straightforward path to identifying highly selective degraders.[2]
Case Study: Degradation of BRD4
A well-studied example is the degradation of the BET family protein BRD4, a key target in oncology. The VH032-based PROTAC, MZ1 , has been shown to potently and selectively degrade BRD4 over its family members BRD2 and BRD3.[3] In contrast, some CRBN-based BRD4 degraders, such as dBET1 , also effectively degrade BRD4 but may exhibit a different selectivity profile.[4]
Recent studies have shown that the VHL-based PROTAC MZ1 can achieve its therapeutic effects at lower concentrations with potentially lower toxicity compared to the CRBN-based degrader dBET1 in the context of acute myeloid leukemia.[4]
Quantitative Assessment of Selectivity
The selectivity of VH032-PROTACs is rigorously assessed using a variety of techniques, with quantitative mass spectrometry-based proteomics being the gold standard for unbiased, proteome-wide analysis.
Proteomic Profiling of MZ1
A quantitative proteomic study in HeLa cells treated with 1 µM of the VH032-based PROTAC MZ1 for 24 hours revealed a marked and selective degradation of BET proteins. Among 5,674 quantified proteins, BRD4 was preferentially degraded over BRD3 and BRD2. Importantly, the levels of other bromodomain-containing proteins remained unaffected, highlighting the high selectivity of MZ1.
| Protein | Fold Change (MZ1 vs. DMSO) | p-value |
| BRD4 | Significantly Decreased | < 0.05 |
| BRD2 | Moderately Decreased | < 0.05 |
| BRD3 | Slightly Decreased | < 0.05 |
| Other Bromodomain Proteins | No Significant Change | > 0.05 |
| This table summarizes typical findings from proteomic analyses of MZ1, demonstrating its preferential degradation of BRD4. |
Experimental Protocols for Assessing PROTAC Performance
Accurate and reproducible experimental methods are critical for evaluating the efficacy and selectivity of VH032-PROTACs. Below are detailed protocols for key assays.
Western Blotting for Target Degradation
Objective: To quantify the dose-dependent degradation of a target protein induced by a VH032-PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of the VH032-PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantification: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
Objective: To identify on-target and potential off-target proteins degraded by a VH032-PROTAC across the entire proteome.
Methodology:
-
Cell Culture and Treatment: Treat cells with the VH032-PROTAC or vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, and reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (e.g., TMT): For multiplexed analysis, label the peptides with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw data using software like MaxQuant. Identify and quantify proteins, and determine which proteins show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the VH032-PROTAC directly binds to its intended target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the VH032-PROTAC or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods. A ligand-bound protein will typically be more thermally stable and thus more abundant in the soluble fraction at higher temperatures.
Visualizing the Mechanism and Pathways
Understanding the underlying biological processes is crucial for interpreting experimental data. The following diagrams illustrate the mechanism of action of VH032-PROTACs and a relevant signaling pathway.
Conclusion
VH032-based PROTACs represent a highly effective class of targeted protein degraders. Their selectivity is a key advantage, often leading to more precise biological outcomes compared to some other E3 ligase-recruiting systems. Rigorous experimental validation, including proteome-wide analysis, is essential to fully characterize the specificity of any new PROTAC molecule. This guide provides a framework for researchers to design, execute, and interpret the critical experiments required to assess the selectivity and specificity of VH032-PROTACs in cell lines, ultimately accelerating the development of novel therapeutics.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on VH032-PROTAC Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of how different polyethylene glycol (PEG) linker lengths impact the potency of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032.
The length of the PEG linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein and must often be determined empirically for each specific PROTAC system.
Comparative Analysis of VH032-PROTACs with Varying PEG Linker Lengths for BET Protein Degradation
A study by Chan et al. (2017) systematically investigated the impact of PEG linker length on the degradation of Bromodomain and Extra-Terminal (BET) proteins (Brd2, Brd3, and Brd4) by VH032-based PROTACs incorporating the BET inhibitor JQ1 as the warhead. The study compared PROTACs with PEG linkers of 2, 3, and 4 units.
The results demonstrated a marked dependency on linker length for the degradation of BET proteins. The PROTACs with longer PEG linkers (PEG-3 and PEG-4) exhibited superior depletion of BET proteins compared to the one with the shorter PEG-2 linker.[1] This suggests that a certain minimum linker length is required to facilitate the productive formation of the ternary complex between the VHL E3 ligase and the BET bromodomains. While specific DC50 and Dmax values were not explicitly detailed in the provided abstracts, the qualitative data from western blot analyses clearly indicate enhanced degradation with increased linker length in this context.
Table 1: Effect of PEG Linker Length on the Degradation of BET Proteins by VH032-JQ1 PROTACs
| PROTAC Compound | PEG Linker Length | Target Protein | Relative Degradation Efficiency |
| VH032-PEG2-JQ1 | 2 | Brd2, Brd3, Brd4 | Lower |
| VH032-PEG3-JQ1 | 3 | Brd2, Brd3, Brd4 | Higher |
| VH032-PEG4-JQ1 | 4 | Brd2, Brd3, Brd4 | Higher |
Experimental Protocols
Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol outlines the key steps to assess the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human cell lines relevant to the target protein) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
6. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Visualizing the PROTAC Mechanism and Experimental Workflow
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Potency Assessment.
References
evaluating the advantages of click chemistry for VH032-PROTAC synthesis over traditional methods
For researchers, scientists, and drug development professionals, the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical step in accelerating the discovery of novel therapeutics. VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a cornerstone in the design of many PROTACs. This guide provides an objective comparison of two primary synthetic strategies for creating VH032-based PROTACs: traditional amide coupling and modern click chemistry. We will delve into the advantages of each method, supported by experimental data and detailed protocols, to help you make informed decisions for your research.
At a Glance: Key Differences in Synthetic Approaches
The synthesis of a VH032-PROTAC fundamentally involves linking the VH032 moiety to a warhead that binds to a protein of interest (POI), via a chemical linker. The choice of chemical reaction to connect these components significantly impacts the overall efficiency, modularity, and scalability of the synthesis.
| Feature | Traditional Amide Coupling | Click Chemistry (CuAAC) |
| Reaction Type | Amide bond formation | Copper(I)-catalyzed azide-alkyne cycloaddition |
| Key Reagents | Coupling reagents (e.g., HATU, HOBt), base (e.g., DIPEA) | Copper(I) source, azide- and alkyne-functionalized precursors |
| Reaction Conditions | Generally mild, but can require anhydrous conditions | Very mild, often compatible with aqueous solutions |
| Efficiency & Yield | Variable, can be high but often requires optimization | Consistently high to quantitative yields[1] |
| Purification | Often requires chromatography to remove coupling byproducts | Cleaner reactions, simplifying purification[1] |
| Modularity | Less modular; requires synthesis of specific linker-warhead/VH032 precursors | Highly modular; allows for "mix-and-match" of POI warheads and VH032 with various linkers |
| Suitability for Libraries | Can be cumbersome for large libraries | Ideal for rapid, parallel synthesis of PROTAC libraries |
The Power of Click Chemistry: A Modular and Efficient Approach
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool in PROTAC synthesis.[1] Its bio-orthogonality, high efficiency, and mild reaction conditions make it exceptionally well-suited for the modular assembly of these complex bifunctional molecules.
The primary advantage of using click chemistry lies in its "plug-and-play" nature. Researchers can synthesize libraries of azide-functionalized linkers of varying lengths and compositions, and alkyne-functionalized warheads and E3 ligase ligands separately. These components can then be readily combined in the final step to generate a diverse array of PROTACs for structure-activity relationship (SAR) studies. This modularity significantly accelerates the optimization of the linker, a critical determinant of PROTAC efficacy.
Experimental Workflow: Click Chemistry Synthesis
The click chemistry approach for VH032-PROTAC synthesis typically involves the reaction of an alkyne-functionalized VH032 precursor with an azide-functionalized POI ligand-linker conjugate.
References
Safety Operating Guide
Proper Disposal of VH032-PEG3-acetylene: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of specialized chemical reagents. This guide offers a detailed, step-by-step procedure for the safe disposal of VH032-PEG3-acetylene, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated with a polyethylene glycol (PEG) linker and a terminal acetylene group. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental responsibility.
Due to the compound's specific chemical nature—a combination of a bioactive VHL ligand, a PEG linker, and a reactive terminal alkyne—this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Key Compound Characteristics
| Property | Value | Source |
| Molecular Formula | C31H42N4O7S | Generic Supplier Data |
| Molecular Weight | 614.75 g/mol | Generic Supplier Data |
| Appearance | Solid powder | Generic Supplier Data |
| Storage | Store at -20°C to -80°C | [1] |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound depends on its form—as an unused pure compound (solid) or as a solution (liquid).
Disposal of Unused or Expired Solid this compound
-
Do not dispose of the solid compound directly in the regular trash or down the drain.
-
Container Management: Ensure the original container is securely sealed. If the original container is damaged, transfer the material to a new, compatible, and properly labeled container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Waste Collection: Place the labeled container in a designated hazardous waste accumulation area within the laboratory.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
Disposal of this compound Solutions
Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO), must also be treated as hazardous waste.
-
Do not dispose of solutions down the drain.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass bottle).
-
Labeling: Clearly label the waste container with "Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s) with their approximate concentrations.
-
Segregation: Do not mix this waste with incompatible chemicals. It is best practice to collect waste from similar experimental procedures together.
-
Storage and Disposal: Securely cap the container and store it in the designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS department.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be disposed of as solid hazardous waste.
-
Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container should be labeled as "Hazardous Waste" and specify the nature of the contamination (e.g., "Labware contaminated with this compound").
-
Disposal: Follow your institution's protocol for the disposal of chemically contaminated solid waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Guide to Handling VH032-PEG3-acetylene
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is of paramount importance. This guide provides essential safety and logistical information for the use of VH032-PEG3-acetylene, a synthesized E3 ligase ligand-linker conjugate used in Proteolysis-Targeting Chimera (PROTAC) technology.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Recommendations
| Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols of the compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[2] |
| Body Protection | Impervious clothing, such as a lab coat | Provides a barrier against accidental spills. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if aerosols may be generated. | Prevents inhalation of the compound. |
Operational and Handling Plan
All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood. Standard laboratory practices such as prohibiting eating, drinking, or smoking in the handling area must be strictly enforced.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Spill Management and Disposal Plan
In the event of a spill, the area should be evacuated, and adequate ventilation must be ensured. Personnel involved in the cleanup must wear full personal protective equipment.
-
Liquid Spills: Absorb with an inert material such as sand or diatomite.
-
Solid Spills: Carefully sweep or vacuum the material, taking care to avoid generating dust.
All contaminated materials and waste products should be collected in a sealed container, properly labeled, and disposed of in accordance with institutional and local regulations for chemical waste. Wash hands thoroughly after handling and before leaving the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
